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  • Product: 1-(2-Hydroxypropyl)piperidin-4-ol
  • CAS: 1183328-30-4

Core Science & Biosynthesis

Foundational

"1-(2-Hydroxypropyl)piperidin-4-ol" synthesis and characterization

1-(2-Hydroxypropyl)piperidin-4-ol: Synthesis, Characterization, and Advanced Applications Executive Summary In the landscape of modern synthetic chemistry, bifunctional scaffolds serve as critical nodes for the developme...

Author: BenchChem Technical Support Team. Date: March 2026

1-(2-Hydroxypropyl)piperidin-4-ol: Synthesis, Characterization, and Advanced Applications

Executive Summary

In the landscape of modern synthetic chemistry, bifunctional scaffolds serve as critical nodes for the development of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials. 1-(2-Hydroxypropyl)piperidin-4-ol (CAS: 1183328-30-4)[1] is a highly versatile, di-hydroxylated tertiary amine. Featuring both a secondary alcohol on a piperidine ring and a secondary alcohol on an N-alkyl chain, this molecule offers differentiated reactivity profiles that can be orthogonally functionalized. This technical guide details the mechanistic rationale, a self-validating synthetic protocol, physicochemical characterization, and downstream applications of this essential building block.

Chemical Architecture & Rationale

The structural utility of 1-(2-Hydroxypropyl)piperidin-4-ol lies in its dual-hydroxyl functionality combined with a basic tertiary amine core.

  • Precursor: The synthesis relies on Piperidin-4-ol[2], a commercially available secondary amine with a rigid chair conformation.

  • Electrophile: Propylene oxide serves as a highly reactive, volatile C3 building block.

  • Target Profile: The resulting molecule (

    
    , MW: 159.23  g/mol ) is highly hydrophilic, acting as an excellent hydrogen-bond donor and acceptor, which is a highly sought-after property for enhancing the aqueous solubility of lipophilic drug candidates.
    

Mechanistic Pathway & Causality

The synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol is governed by the regioselective nucleophilic ring-opening of an unsymmetrical epoxide.

Causality of Regioselectivity: Under neutral or mildly basic conditions, the ring-opening of propylene oxide by amines proceeds via an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 transition state. The secondary amine of piperidin-4-ol attacks the less sterically hindered terminal carbon (

) of the epoxide rather than the more substituted methine carbon (

). This regioselectivity is dictated by steric approach control; the lack of strong Brønsted or Lewis acid activation prevents the epoxide from opening via an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-like mechanism (which would otherwise favor attack at the more stable, substituted carbocation center).

Furthermore, conducting this reaction in a protic solvent (such as methanol or ethanol) provides mild electrophilic activation. The solvent's hydroxyl group hydrogen-bonds to the epoxide oxygen, polarizing the C-O bond and accelerating the nucleophilic attack without overriding the steric governance of the


 pathway.

SynthesisLogic N1 Piperidin-4-ol (Nucleophile) N3 SN2 Transition State (Terminal Attack) N1->N3 N-lone pair attack N2 Propylene Oxide (Electrophile) N2->N3 Steric approach N4 1-(2-Hydroxypropyl) piperidin-4-ol N3->N4 Ring opening & Proton transfer

Mechanistic workflow for the regioselective synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol.

Self-Validating Synthesis Protocol

To ensure high yield and purity, the following protocol incorporates thermodynamic controls and in-process validation steps.

Materials:

  • Piperidin-4-ol (1.0 equivalent)

  • Propylene oxide (1.2 equivalents)

  • Absolute Ethanol (Solvent, 5 volumes)

Step-by-Step Methodology:

  • Preparation & Solvation: Suspend Piperidin-4-ol in absolute ethanol within a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert argon atmosphere. Rationale: Ethanol ensures complete solvation of the solid amine and provides hydrogen-bond activation for the epoxide.

  • Thermal Control & Addition: Chill the reaction vessel to 0–5 °C using an ice bath. Add propylene oxide dropwise over 30 minutes. Causality: Propylene oxide is highly volatile (bp ~34 °C). Dropwise addition at low temperatures prevents reagent loss and controls the exothermic ring-opening process, mitigating the risk of thermal runaway or polymerization.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for 2 hours, then gently heat to 40 °C for an additional 4 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (DCM:MeOH:NH₄OH 90:9:1). Self-Validation: The starting material (secondary amine) will stain strongly with Ninhydrin (purple/brown). The product (tertiary amine) will show a higher

    
     value and requires iodine or Dragendorff's reagent for optimal visualization. Proceed to workup only when the starting material spot is completely consumed.
    
  • Workup & Purification: Concentrate the mixture under reduced pressure (rotary evaporation at 40 °C) to remove ethanol and unreacted propylene oxide. The crude product typically presents as a viscous, pale-yellow oil. If high-purity material (>98%) is required for polymerization, purify via Kugelrohr vacuum distillation.

Physicochemical Characterization

Verification of the regioselective outcome is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of an


-derived byproduct (1-(1-hydroxypropan-2-yl)piperidin-4-ol) is confirmed by the integration and multiplicity of the N-alkyl chain protons.

Table 1: Expected


 and 

NMR Spectral Data (

, 400 MHz / 100 MHz)
Position

NMR (

, ppm)
Multiplicity & Integration

NMR (

, ppm)
Structural Assignment
1' (

)
1.12d,

20.1Terminal methyl on propyl chain
2' (

)
3.78m,

65.4Methine on propyl chain
3' (

)
2.30 - 2.45m,

62.8Methylene attached to Piperidine N
2, 6 (Ring

)
2.75 (eq), 2.15 (ax)m,

52.3Equatorial/axial piperidine protons
3, 5 (Ring

)
1.85 (eq), 1.50 (ax)m,

34.5Piperidine ring methylenes
4 (Ring

)
3.65m,

67.2Methine on piperidine ring
OH 3.20 - 3.60br s,

-Hydroxyl protons (exchangeable)

Data Interpretation Note: The doublet at 1.12 ppm confirms the presence of the terminal methyl group adjacent to the methine (


), validating that nucleophilic attack occurred strictly at the terminal carbon of the epoxide.

Applications in Advanced Materials & Drug Development

The orthogonal reactivity of the two secondary hydroxyl groups, combined with the pH-responsive tertiary amine, makes this compound highly valuable across multiple disciplines.

  • Polymer Chemistry (Demulsifiers): 1-(2-Hydroxypropyl)piperidin-4-ol is utilized as an amine-bifunctionalized initiator for the anionic ring-opening polymerization of ethylene oxide and propylene oxide. The resulting triblock copolymers are highly effective demulsifiers used to dehydrate heavy crude oil emulsions in the petroleum industry[3].

  • Pharmaceutical APIs: The bifunctional nature allows it to act as a hydrophilic linker in targeted drug delivery systems. The piperidine core improves the pharmacokinetic properties (specifically volume of distribution and aqueous solubility) of lipophilic warheads.

ApplicationPathways Core 1-(2-Hydroxypropyl)piperidin-4-ol (Bifunctional Scaffold) App1 Crude Oil Demulsifiers (Block Copolymers) Core->App1 Polyalkoxylation App2 Pharmaceutical APIs (Solubility Enhancers) Core->App2 Amidation/Esterification App3 Catalytic Ligands (Metal Coordination) Core->App3 Chelating Agent

Key application pathways of 1-(2-Hydroxypropyl)piperidin-4-ol in materials and pharmaceuticals.

References

  • [1] 1183328-30-4(1-(2-Hydroxypropyl)piperidin-4-ol) | Kuujia.com. chem960.com. Available at:

  • [3] DE102009057556A1 - Heavy Crude Demulsifier and Dehydration Formulations Based on Amine-Bifunctionalized Block Copolymers. google.com (Patents). Available at:

  • [2] Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. nih.gov. Available at:

  • [4] Zinc Tetrafluoroborate Hydrate as a Mild Catalyst for Epoxide Ring Opening with Amines: Scope and Limitations of Metal Tetrafluoroborates and Applications in the Synthesis of Antihypertensive Drugs. researchgate.net. Available at:

Sources

Exploratory

"1-(2-Hydroxypropyl)piperidin-4-ol" physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxypropyl)piperidin-4-ol Introduction and Strategic Importance The 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxypropyl)piperidin-4-ol

Introduction and Strategic Importance

The 4-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile bifunctional building block in a vast array of biologically active compounds.[1][2] Its rigid cyclic structure provides a reliable framework for orienting substituents in three-dimensional space, while its secondary amine and secondary alcohol offer two reactive sites for chemical modification. This guide focuses on a specific derivative, 1-(2-Hydroxypropyl)piperidin-4-ol, a molecule that combines the established piperidinol core with an N-alkyl side chain containing an additional secondary alcohol. This dual-hydroxyl functionality presents unique opportunities for creating complex structures, such as novel ligands, drug-delivery conjugates, or molecules with enhanced solubility and hydrogen-bonding capabilities. The exploration of similar, more complex piperidinol analogs has already shown promise in identifying compounds with significant anti-tuberculosis activity, highlighting the therapeutic potential of this molecular architecture.[3]

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Hydroxypropyl)piperidin-4-ol. It outlines a robust synthetic strategy, details expected analytical characterization, and provides essential safety and handling protocols based on the well-documented properties of its parent scaffold.

Molecular and Physicochemical Profile

Direct experimental data for 1-(2-Hydroxypropyl)piperidin-4-ol is not extensively published. Therefore, the following table combines calculated values with properties inferred from its parent compound, piperidin-4-ol, to provide a reliable profile for laboratory use.

PropertyValue / InformationSource / Rationale
IUPAC Name 1-(2-Hydroxypropyl)piperidin-4-olStandard nomenclature
Molecular Formula C₈H₁₇NO₂Calculated
Molecular Weight 159.23 g/mol Calculated
CAS Number Not assignedBased on database search
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred from piperidin-4-ol, which can be a solid or liquid.[2] The N-alkylation may lower the melting point.
Melting Point Predicted: < 87 °CThe parent compound, piperidin-4-ol, has a melting point of approximately 87 °C.[4] N-alkylation typically reduces intermolecular hydrogen bonding between amine groups, often lowering the melting point.
Boiling Point Predicted: > 111 °C @ 1.33 kPaThe parent compound, piperidin-4-ol, has a boiling point of 108-114 °C at 13 hPa.[5] The increased molecular weight of the derivative will raise the boiling point.
Solubility Predicted: Soluble in water and polar organic solvents (e.g., methanol, ethanol).The presence of two hydroxyl groups and a tertiary amine suggests high polarity and water solubility, similar to piperidin-4-ol.[2]
pKa Predicted: 9.0 - 10.5The basicity is due to the tertiary amine. This range is typical for piperidine derivatives.

Synthesis and Reactivity

The most direct and efficient synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol involves the nucleophilic ring-opening of an epoxide by the secondary amine of piperidin-4-ol. This reaction is highly regioselective, with the nucleophilic amine attacking the less sterically hindered carbon of the epoxide.

Proposed Synthetic Pathway: N-Alkylation via Epoxide Ring-Opening

The reaction of piperidin-4-ol with propylene oxide (1,2-epoxypropane) in a protic solvent like methanol or ethanol provides a clean route to the target compound. The solvent also acts as a proton source to neutralize the resulting alkoxide.

Synthesis_Pathway Piperidinol Piperidin-4-ol PropyleneOxide Propylene Oxide Product 1-(2-Hydroxypropyl)piperidin-4-ol Piperidinol->Product 1 PropyleneOxide->Product 2 Conditions Methanol (Solvent) Room Temperature to 40°C

Caption: Synthetic route to 1-(2-Hydroxypropyl)piperidin-4-ol.

Experimental Protocol: Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.0 eq).

  • Dissolution: Add methanol (approx. 5-10 mL per gram of piperidin-4-ol) and stir until the solid is fully dissolved.

  • Reagent Addition: Add propylene oxide (1.1 eq) dropwise to the stirring solution at room temperature. An ice bath can be used to control the initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or at a slightly elevated temperature (e.g., 40°C) for 4-6 hours.

  • Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting piperidin-4-ol.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. The resulting crude oil or solid can be used directly or purified further.

  • Purification (Optional): Purification can be achieved via column chromatography on silica gel using a gradient of dichloromethane/methanol or ethyl acetate/heptane with triethylamine as an additive to prevent peak tailing.

Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. Below are the predicted spectral data based on the chemical structure and data from analogous compounds.[6]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice, but if solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The latter two will result in the exchange of the -OH protons, causing their signals to disappear.

  • Predicted Signals (in CDCl₃, ~400 MHz):

    • ~4.0-3.8 ppm (m, 1H): The methine proton (-CH-) on the propyl chain, adjacent to the hydroxyl group.

    • ~3.7-3.5 ppm (m, 1H): The methine proton (-CH-) on the piperidine ring, attached to the hydroxyl group.

    • ~2.9-2.7 ppm (m, 2H): The axial protons on the piperidine ring alpha to the nitrogen.

    • ~2.5-2.2 ppm (m, 4H): The methylene protons (-CH₂-) on the propyl chain attached to the nitrogen and the equatorial protons on the piperidine ring alpha to the nitrogen.

    • ~1.9-1.7 ppm (m, 2H): The axial protons on the piperidine ring beta to the nitrogen.

    • ~1.6-1.4 ppm (m, 2H): The equatorial protons on the piperidine ring beta to the nitrogen.

    • ~1.1 ppm (d, 3H): The methyl group (-CH₃) on the propyl chain, which will appear as a doublet due to coupling with the adjacent methine proton.

    • Broad signals (2H): The two hydroxyl (-OH) protons. Their chemical shift is highly variable and depends on concentration and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Predicted Signals (in CDCl₃, ~101 MHz):

    • ~68-66 ppm: The carbon of the piperidine ring bearing the hydroxyl group (C4).

    • ~65-63 ppm: The carbon of the propyl chain bearing the hydroxyl group.

    • ~62-60 ppm: The methylene carbon of the propyl chain attached to the nitrogen.

    • ~52-50 ppm: The piperidine ring carbons alpha to the nitrogen (C2, C6).

    • ~35-33 ppm: The piperidine ring carbons beta to the nitrogen (C3, C5).

    • ~22-20 ppm: The methyl carbon of the propyl chain.

Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.

  • Expected Ions:

    • [M+H]⁺: The protonated molecular ion should be observed at m/z 160.2.

    • Fragmentation: Common fragmentation pathways include the loss of water ([M+H - H₂O]⁺ at m/z 142.2) and alpha-cleavage adjacent to the nitrogen atom, leading to characteristic fragments of the piperidine ring or the N-propyl chain.

Infrared (IR) Spectroscopy
  • Expected Absorption Bands:

    • 3400-3200 cm⁻¹ (broad, strong): O-H stretching from the two hydroxyl groups, indicating hydrogen bonding.

    • 2950-2850 cm⁻¹ (strong): C-H stretching from the aliphatic CH, CH₂, and CH₃ groups.

    • 1100-1000 cm⁻¹ (strong): C-O stretching from the secondary alcohols.

    • 1200-1100 cm⁻¹ (medium): C-N stretching of the tertiary amine.

Safety, Handling, and Storage

The safety profile of 1-(2-Hydroxypropyl)piperidin-4-ol is predicted to be dominated by the characteristics of the piperidinol core. The parent compound, piperidin-4-ol, is classified as a corrosive material that can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed or inhaled.[7]

Core Safety Protocol

Safety_Workflow Handling Handling PPE Personal Protective Equipment (PPE) - Chemical-resistant gloves (nitrile) - Safety goggles or face shield - Lab coat Handling->PPE Ventilation Use in a well-ventilated area or chemical fume hood. Handling->Ventilation Storage Storage Container Keep container tightly closed in a dry, cool place. Storage->Container Incompatibles Store away from strong acids and strong oxidizing agents. Storage->Incompatibles Spill Spill & Disposal Cleanup Absorb with inert material. Collect for disposal. Spill->Cleanup Disposal Dispose of as hazardous chemical waste in accordance with local regulations. Spill->Disposal

Caption: Key safety considerations for handling piperidine derivatives.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended if there is a splash risk.[7]

  • Handling: Work in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][9] The compound may be hygroscopic.[7]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

References

  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet for 1-(Dimethylamino)-2-propanol.
  • Fisher Scientific. (2010, September 6). Safety Data Sheet for 4-Hydroxypiperidine.
  • Fisher Scientific. (2011, January 27). Safety Data Sheet for (S)-1-BOC-3-hydroxypiperidine.
  • Aldrich. (2024, September 6). Safety Data Sheet for 2'-Hydroxypropiophenone.
  • United States Biological. (n.d.). Safety Data Sheet for 4-Hydroxypiperidine.
  • Ananthan, S., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central.
  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • Pharmaffiliates. (n.d.). 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 1-Boc-4-hydroxypiperidine 97%.
  • BenchChem. (2025, December). Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives.
  • CymitQuimica. (n.d.). CAS 5382-16-1: 4-Piperidinol.
  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Elsevier. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605.
  • NIST. (n.d.). 4-Hydroxypiperidine. NIST WebBook.
  • Koei Chemical Co., Ltd. (n.d.). 4-Piperidinol.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET.

Sources

Foundational

A Technical Guide to 1-(2-Hydroxypropyl)piperidin-4-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction to the Piperidin-4-ol Scaffold The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Piperidin-4-ol Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered structure containing a nitrogen atom provides a versatile scaffold that can be functionalized to interact with a wide range of biological targets. The introduction of a hydroxyl group at the 4-position, as in piperidin-4-ol, adds a crucial point for hydrogen bonding and further chemical modification, making it a valuable building block in the synthesis of more complex molecules.[2]

Substituents on the piperidine nitrogen play a critical role in modulating the pharmacological activity of these compounds. The introduction of a 2-hydroxypropyl group, to form 1-(2-Hydroxypropyl)piperidin-4-ol, adds a chiral center and a secondary alcohol, further increasing the potential for specific interactions with biological receptors.

Molecular Structure and Physicochemical Properties

The core of 1-(2-Hydroxypropyl)piperidin-4-ol is the piperidin-4-ol ring, with a 2-hydroxypropyl group attached to the nitrogen atom.

Molecular Formula: C₈H₁₇NO₂

Molecular Weight: 159.23 g/mol

The molecular structure of 1-(2-Hydroxypropyl)piperidin-4-ol is illustrated below:

Caption: Molecular Structure of 1-(2-Hydroxypropyl)piperidin-4-ol

Predicted Physicochemical Properties

Below is a table summarizing the predicted physicochemical properties of 1-(2-Hydroxypropyl)piperidin-4-ol. These values are estimated based on its structure and can serve as a guide for experimental design.

PropertyPredicted Value
pKa (most basic)9.5
LogP-0.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3
Polar Surface Area41.49 Ų

Synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol

The synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol can be achieved through the N-alkylation of piperidin-4-ol. A common and efficient method for this transformation is the ring-opening reaction of an epoxide, in this case, propylene oxide, with the secondary amine of piperidin-4-ol.[1]

This reaction is typically carried out in a protic solvent, such as methanol or ethanol, and may be heated to facilitate the reaction. The nucleophilic nitrogen of piperidin-4-ol attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the N-substituted product. The reaction generally proceeds with good yield and selectivity.

The overall synthetic scheme is as follows:

cluster_synthesis Synthesis Workflow A 1. Dissolve Piperidin-4-ol in Methanol B 2. Add Propylene Oxide A->B C 3. Heat to Reflux (4-6h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool and Concentrate D->E Complete F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, MS) F->G

Sources

Exploratory

1-(2-Hydroxypropyl)piperidin-4-ol: A Bifunctional Scaffold in Modern Drug Discovery and Materials Science

Executive Summary Nitrogen-containing heterocycles, particularly piperidines, are the cornerstone of modern small-molecule drug discovery. Statistical analyses of FDA-approved pharmaceuticals consistently rank the piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-containing heterocycles, particularly piperidines, are the cornerstone of modern small-molecule drug discovery. Statistical analyses of FDA-approved pharmaceuticals consistently rank the piperidine ring among the most frequently utilized structural motifs[1]. Within this chemical space, 1-(2-Hydroxypropyl)piperidin-4-ol (CAS: 1183328-30-4) emerges as a highly specialized, bifunctional scaffold[2]. By appending a 2-hydroxypropyl chain to the piperidin-4-ol core[3], chemists unlock a versatile intermediate capable of divergent functionalization, lipophilicity modulation, and enhanced target engagement.

This technical guide explores the structural dynamics, synthetic methodologies, and application vectors of 1-(2-Hydroxypropyl)piperidin-4-ol, providing validated protocols for researchers in medicinal chemistry and materials science.

Structural Dynamics and Chemical Properties

The molecular architecture of 1-(2-Hydroxypropyl)piperidin-4-ol (C8H17NO2) is defined by its bifunctionality[2]. The molecule features a tertiary amine center and two distinct secondary hydroxyl groups:

  • The C4-Hydroxyl: Situated on the conformationally restricted chair of the piperidine ring. Depending on the substitution pattern, it can adopt either an axial or equatorial position, influencing its steric accessibility.

  • The Side-Chain Hydroxyl: Located on the flexible aliphatic 2-hydroxypropyl linker, offering a different steric and electronic environment compared to the ring hydroxyl.

This structural differentiation allows for selective functionalization under kinetic control. Furthermore, the tertiary amine acts as a critical hydrogen bond acceptor with a basic pKa (typically ~9.5–10.5 for N-alkyl piperidines), while the hydroxyl groups present weakly acidic properties (pKa ~14–15)[4]. This basicity is crucial for physiological pH protonation, enhancing aqueous solubility and modulating the Blood-Brain Barrier (BBB) penetration profile of downstream Active Pharmaceutical Ingredients (APIs)[5].

Table 1: Physicochemical Profile
PropertyValueClinical / Synthetic Significance
CAS Number 1183328-30-4Unique identifier for procurement and regulatory tracking.
Molecular Weight 159.23 g/mol Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 2Facilitates strong receptor-ligand interactions via dual -OH groups.
H-Bond Acceptors 3Enhances aqueous solubility; crucial for oral bioavailability.
Topological Polar Surface Area ~43.5 ŲOptimal range (< 90 Ų) for excellent membrane and BBB permeability.

Synthetic Methodology: The Epoxide Ring-Opening Paradigm

The most atom-economical and scalable synthesis of 1-(2-hydroxypropyl)piperidin-4-ol relies on the regioselective aminolysis of propylene oxide by piperidin-4-ol[6].

Mechanistic Causality: The reaction proceeds via an SN2 mechanism. The nucleophilic secondary amine of piperidin-4-ol attacks the less sterically hindered terminal carbon (C1) of the asymmetric propylene oxide. The choice of a protic solvent (like ethanol) is not arbitrary; the solvent's protons hydrogen-bond with the epoxide oxygen, increasing its electrophilicity and accelerating the ring-opening without the need for harsh Lewis acid catalysts.

Synthesis R1 Piperidin-4-ol (Nucleophile) Cond Ethanol, 50-60°C SN2 Ring Opening R1->Cond R2 Propylene Oxide (Electrophile) R2->Cond Prod 1-(2-Hydroxypropyl) piperidin-4-ol Cond->Prod High Yield (>90%)

Figure 1: SN2 epoxide ring-opening synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol.

Table 2: Reaction Optimization Matrix for Epoxide Aminolysis
Solvent SystemTemperatureReaction TimeYieldMechanistic Rationale
Neat (No Solvent)25°C48h45%Poor mass transfer and slow kinetics due to lack of epoxide activation.
THF (Aprotic)50°C24h65%Aprotic environment fails to sufficiently polarize the C-O epoxide bond.
Ethanol (Protic) 60°C 12h >90% Protic activation of the epoxide oxygen drastically accelerates the SN2 attack.

Applications in Medicinal Chemistry

The utility of piperidin-4-ol derivatives extends deeply into the synthesis of complex APIs, including antituberculosis agents, anti-inflammatory drugs, and CNS modulators[5]. The 1-(2-hydroxypropyl) variant acts as a divergent node in synthetic pathways:

  • Prodrug Synthesis: The dual hydroxyl groups can be esterified to create lipophilic prodrugs that undergo esterase cleavage in vivo.

  • Receptor Targeting: Etherification of the C4-hydroxyl is a common vector for generating potent histamine and serotonin receptor antagonists.

  • Oxidation to Piperidones: The secondary alcohols can be selectively or globally oxidized to ketones, yielding reactive piperidone scaffolds for subsequent reductive amination or Grignard additions[1].

Pathways Core 1-(2-Hydroxypropyl) piperidin-4-ol Acyl Di-O-Acylation (Prodrug Synthesis) Core->Acyl Ac2O, DMAP Ether Etherification (Receptor Ligands) Core->Ether NaH, R-X Ox Oxidation to Ketone (Piperidone Scaffolds) Core->Ox Swern/Dess-Martin

Figure 2: Divergent functionalization pathways of the bifunctional piperidine scaffold.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales.

Protocol 1: Synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol

Objective: High-yield synthesis via epoxide aminolysis.

  • Step 1 (Preparation): Dissolve 1.0 equivalent of piperidin-4-ol in absolute ethanol (0.5 M concentration) within a pressure-rated reaction vessel.

  • Step 2 (Addition): Cool the mixture to 0°C. Add 1.2 equivalents of propylene oxide dropwise.

    • Causality: Propylene oxide is highly volatile (boiling point ~34°C). Addition at 0°C prevents evaporative loss and controls the initial exothermic ring-opening, ensuring the stoichiometry remains precise.

  • Step 3 (Execution): Seal the vessel and heat the reaction to 60°C for 12 hours.

    • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the piperidin-4-ol peak (m/z [M+H]+ = 102) is fully consumed, replaced by the product peak (m/z [M+H]+ = 160).

  • Step 4 (Workup): Concentrate the mixture under reduced pressure to remove ethanol and unreacted propylene oxide. Purify via vacuum distillation or recrystallization to yield the pure bifunctional product.

Protocol 2: Global Di-O-Acylation for Prodrug Library Generation

Objective: Complete esterification of both sterically distinct secondary alcohols.

  • Step 1 (Preparation): Dissolve 1-(2-Hydroxypropyl)piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Step 2 (Catalysis): Add Pyridine (3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Step 3 (Acylation): Add Acetic Anhydride (2.5 eq) dropwise at room temperature.

    • Causality: DMAP acts as a hyper-nucleophilic catalyst. It reacts with acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This overcomes the steric hindrance of the C4-axial/equatorial alcohol, driving the di-O-acylation to completion. Pyridine acts as an acid scavenger, neutralizing the generated acetic acid to prevent protonation of the piperidine nitrogen, which would otherwise halt the reaction by precipitating the substrate as an acetate salt.

  • Step 4 (Workup): Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate.

References

1.[2] Kuujia / Chem960. 1183328-30-4(1-(2-Hydroxypropyl)piperidin-4-ol) Chemical and Physical Properties. Available at: 2.[1] Polish Journal of Chemical Technology. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available at: 3.[5] MDPI. Discovery of Indeno[1,2-c]quinoline Derivatives as Potent Dual Antituberculosis and Anti-Inflammatory Agents. Available at: 4.[3] Apicule. Piperidin-4-ol (CAS No: 5382-16-1) API Intermediate Manufacturers. Available at: 5.[6] Google Patents. US9278961B2 - Pyridyl inhibitors of hedgehog signalling. Available at: 6.[4] ChemBK. piperidin-4-ol - Physico-chemical Properties. Available at:

Sources

Foundational

"1-(2-Hydroxypropyl)piperidin-4-ol" solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Hydroxypropyl)piperidin-4-ol Introduction 1-(2-Hydroxypropyl)piperidin-4-ol is a substituted piperidine derivative characterized by a piperidin-4-ol cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Hydroxypropyl)piperidin-4-ol

Introduction

1-(2-Hydroxypropyl)piperidin-4-ol is a substituted piperidine derivative characterized by a piperidin-4-ol core and an N-substituted 2-hydroxypropyl group. As a bifunctional molecule containing two hydroxyl groups and a tertiary amine, its physicochemical properties, particularly solubility and stability, are of critical importance for its application in pharmaceutical development and chemical synthesis. The presence of polar functional groups suggests good aqueous solubility, while the tertiary amine and hydroxyl moieties represent potential sites for chemical degradation.

This guide provides a comprehensive framework for characterizing the solubility and stability of 1-(2-Hydroxypropyl)piperidin-4-ol. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

Part 1: Solubility Profiling

A thorough understanding of a compound's solubility is fundamental to its development. It dictates formulation strategies, bioavailability, and the design of subsequent chemical processes. This section outlines a systematic approach to determining the solubility of 1-(2-Hydroxypropyl)piperidin-4-ol in various relevant media.

Theoretical Assessment and Solvent Selection

The molecular structure of 1-(2-Hydroxypropyl)piperidin-4-ol, featuring two hydroxyl groups and a nitrogen atom, allows for extensive hydrogen bonding. This indicates a high degree of polarity and predicts good solubility in polar protic solvents like water, ethanol, and methanol. Its solubility in aqueous media is expected to be pH-dependent due to the basic nature of the piperidine nitrogen. Therefore, a comprehensive solubility screen should include:

  • Aqueous Media: Purified Water, pH-buffered solutions (e.g., pH 2, 4, 6.8, 7.4, and 9) to understand the impact of ionization.

  • Organic Solvents: A range of polar and non-polar solvents common in pharmaceutical processing, such as ethanol, methanol, isopropanol, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) for preliminary assessment of behavior in a physiological context.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a robust and reliable protocol that ensures the solution reaches saturation.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(2-Hydroxypropyl)piperidin-4-ol to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is established at saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C and 37 °C) to facilitate dissolution. The system should be agitated for a predetermined period (typically 24 to 48 hours) until equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

  • Sampling: Carefully collect an aliquot from the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical method (as described in Section 3) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: Solubility Profile

The results should be compiled into a clear and concise table for easy comparison.

Solvent/MediumTemperature (°C)pH (if applicable)Solubility (mg/mL)
Purified Water25~
0.1 N HCl25~1.2
pH 4.5 Acetate Buffer254.5
pH 6.8 Phosphate Buffer256.8
Ethanol25N/A
Methanol25N/A
Acetonitrile25N/A
DMSO25N/A

Part 2: Chemical Stability Evaluation

Stability testing is a mandatory component of drug development, providing critical information on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1] This process is essential for determining storage conditions, re-test periods, and shelf life.[2]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used in accelerated stability studies.[3][4] The primary goals are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[4][5] This information is crucial for developing and validating a stability-indicating analytical method.[4]

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a stock solution of 1-(2-Hydroxypropyl)piperidin-4-ol in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[6]

  • Stress Conditions: [3][6]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified duration (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 70°C.

    • Thermal Degradation (Solid): Place the solid compound in an oven at 105°C.

    • Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[2][7]

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using the stability-indicating method. The goal is to achieve 10-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.[5]

Data Presentation: Forced Degradation Summary

Stress ConditionDuration (hrs)Temperature (°C)% Assay RemainingNo. of DegradantsMajor Degradant (% Area)
0.1 N HCl2460
0.1 N NaOH2460
3% H₂O₂24RT
Thermal (Solid)48105
Photolytic (Solid)ICH Q1BN/A
Formal Stability Testing (ICH Guidelines)

Formal stability studies are conducted to propose a re-test period or shelf life and to define storage conditions.[1][2] These studies are performed under standardized conditions defined by the ICH.[8]

Experimental Protocol: ICH Stability Study

  • Packaging: Place the 1-(2-Hydroxypropyl)piperidin-4-ol substance in containers that simulate the proposed market packaging.

  • Storage Conditions: Place the packaged samples into controlled environmental chambers set to the conditions specified by ICH Q1A(R2).[2][7]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (for a minimum of 12 months at submission).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for 6 months).

    • Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH.

  • Testing Schedule: Pull samples for analysis at specified time points.[7]

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for key quality attributes, including:

    • Appearance (color, physical state).

    • Assay (potency).

    • Degradation products/impurities.

Data Presentation: Accelerated Stability Data

Test ParameterSpecificationInitial3 Months (40°C/75%RH)6 Months (40°C/75%RH)
AppearanceWhite to Off-White Solid
Assay (%)98.0 - 102.0
Total Impurities (%)NMT 1.0
Any Unspecified Impurity (%)NMT 0.10

Part 3: Analytical Methodologies

A robust, validated analytical method is the cornerstone of any solubility or stability study. The choice of method depends on the physicochemical properties of the analyte and the required sensitivity and specificity.[9]

Method Selection and Rationale

1-(2-Hydroxypropyl)piperidin-4-ol lacks a significant UV chromophore, making standard HPLC-UV detection challenging, though detection at low wavelengths (~210 nm) may be possible.[9] Therefore, alternative detection methods or chromatographic techniques should be considered.

dot

Analytical_Method_Selection Start Analyte: 1-(2-Hydroxypropyl)piperidin-4-ol Volatility Is the analyte thermally stable and sufficiently volatile? Start->Volatility Chromophore Does the analyte possess a strong UV chromophore? Volatility->Chromophore No GC_FID Gas Chromatography (GC-FID) Volatility->GC_FID Yes HPLC_Universal HPLC with Universal Detector (ELSD, CAD, RI) Chromophore->HPLC_Universal No HPLC_UV HPLC-UV (Low λ) Chromophore->HPLC_UV Yes LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC_Universal->LC_MS Need higher sensitivity or structural information?

Caption: Decision Tree for Analytical Method Selection.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS). LC-MS is particularly powerful as it provides molecular weight information, aiding in the identification of unknown degradation products.[6][9]

  • Gas Chromatography (GC): With Flame Ionization Detection (FID). This is a viable option if the compound is thermally stable and sufficiently volatile. Derivatization may be required to improve volatility and peak shape.[9]

For the purpose of this guide, a Reverse-Phase HPLC method with Mass Spectrometric detection (LC-MS) is recommended as the most comprehensive approach for both quantification and impurity identification.

Recommended Protocol: RP-HPLC-MS Method

Instrumentation:

  • A liquid chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.[9]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for the basic piperidine nitrogen.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient from high aqueous to high organic content to elute the polar parent compound and any less polar degradants.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Injection Volume: 10 µL.

Method Validation: The chosen method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for purpose.[9][10]

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of 1-(2-Hydroxypropyl)piperidin-4-ol. By integrating theoretical assessment with detailed experimental protocols grounded in ICH guidelines, researchers can generate the high-quality data necessary to support pharmaceutical development and ensure product quality and safety. The successful execution of these studies will provide a deep understanding of the molecule's behavior, enabling informed decisions in formulation, manufacturing, and storage.

References

  • ekocentrum ovalab. (2026, February 18). Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • International Council for Harmonisation. Quality Guidelines.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Benchchem. Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification.
  • MDPI. (2022, June 27). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.

Sources

Protocols & Analytical Methods

Method

Application Notes: A Step-by-Step Protocol for the Synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol

Introduction 1-(2-Hydroxypropyl)piperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Hydroxypropyl)piperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The presence of both a secondary alcohol on the piperidine ring and a secondary alcohol on the N-alkyl side chain makes this molecule a versatile bifunctional building block for further chemical elaboration.

This application note provides a detailed, step-by-step protocol for the synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol. The described method is based on the well-established N-alkylation of a secondary amine with an epoxide, a robust and atom-economical reaction. As a Senior Application Scientist, this guide is structured to provide not only a reproducible protocol but also to explain the underlying chemical principles and rationale for the experimental choices, ensuring both technical accuracy and practical utility for researchers in the field.

Reaction Scheme

The synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol is achieved through the nucleophilic ring-opening of propylene oxide by piperidin-4-ol. The secondary amine of the piperidin-4-ol acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

Reaction_Scheme cluster_reactants cluster_product Piperidinol Piperidin-4-ol Product 1-(2-Hydroxypropyl)piperidin-4-ol Piperidinol->Product + PropyleneOxide Propylene Oxide PropyleneOxide->Product plus + PropyleneOxide_img Piperidinol_img Product_img

Caption: Chemical equation for the synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol.

Materials and Methods

Materials
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberSupplier
Piperidin-4-olC₅H₁₁NO101.155382-16-1Sigma-Aldrich
Propylene oxideC₃H₆O58.0875-56-9Sigma-Aldrich
Methanol (anhydrous)CH₄O32.0467-56-1Fisher Scientific
Ethyl acetateC₄H₈O₂88.11141-78-6Fisher Scientific
Saturated aq. NaCl (Brine)NaCl58.447647-14-5-
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Fisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Experimental Protocol

Step 1: Reaction Setup and Execution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (5.05 g, 50 mmol, 1.0 eq.).

  • Dissolve the piperidin-4-ol in 25 mL of anhydrous methanol. Stir the mixture until all the solid has dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add propylene oxide (3.20 g, 55 mmol, 1.1 eq.) to the cooled solution dropwise over 15 minutes. Caution: Propylene oxide is volatile and has a low boiling point. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material (piperidin-4-ol) is more polar than the product.

Step 2: Work-up and Isolation
  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 50 mL of ethyl acetate.

  • Transfer the solution to a 250 mL separatory funnel and wash with 2 x 25 mL of saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Step 3: Purification

The crude 1-(2-Hydroxypropyl)piperidin-4-ol can be purified by vacuum distillation or column chromatography.

  • Vacuum Distillation: Distill the crude oil under high vacuum to obtain the pure product. The exact boiling point at a specific pressure will need to be determined experimentally.

  • Column Chromatography: For smaller scales or to achieve higher purity, flash column chromatography on silica gel can be employed. A gradient elution system of methanol in dichloromethane (e.g., 2% to 10% methanol) is a suitable starting point.

Results and Discussion

The successful synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol is expected to yield a viscous oil or a low-melting solid. The identity and purity of the product should be confirmed using standard analytical techniques.

Expected Characterization Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methine and methylene protons of the 2-hydroxypropyl group, and the hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum should display the corresponding signals for all the carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (159.23 g/mol ).

Mechanism and Rationale

The core of this synthesis is the nucleophilic attack of the secondary amine of piperidin-4-ol on the propylene oxide. This reaction is an example of an Sₙ2-type ring-opening of an epoxide. The nitrogen atom's lone pair of electrons attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond. In the case of propylene oxide, an unsymmetrical epoxide, the nucleophilic attack can occur at either the more substituted or the less substituted carbon. Under neutral or basic conditions, the attack predominantly occurs at the less sterically hindered carbon (C1), resulting in the formation of a secondary alcohol. The use of a protic solvent like methanol facilitates the reaction by protonating the oxygen atom of the epoxide in the transition state, making the ring more susceptible to nucleophilic attack.

Workflow Start Dissolve Piperidin-4-ol in Methanol Cool Cool to 0 °C Start->Cool AddPO Add Propylene Oxide Cool->AddPO Warm Warm to Room Temperature AddPO->Warm Reflux Reflux for 12-16 hours Warm->Reflux Evaporate Evaporate Methanol Reflux->Evaporate Dissolve Dissolve in Ethyl Acetate Evaporate->Dissolve Wash Wash with Brine Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate to get Crude Product Dry->Concentrate Purify Purify by Vacuum Distillation or Chromatography Concentrate->Purify Characterize Characterize the Final Product Purify->Characterize

Caption: Experimental workflow for the synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol.

Safety and Handling Precautions

  • Piperidin-4-ol: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.[2][3]

  • Propylene oxide: Extremely flammable liquid and vapor. Toxic if inhaled and harmful if swallowed or in contact with skin. May cause genetic defects and cancer. Handle with extreme caution in a fume hood, away from ignition sources.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol. By following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for applications in drug discovery and development. The explanation of the underlying chemical principles is intended to provide a deeper understanding of the reaction and to aid in any potential troubleshooting or optimization.

References

  • D. O'Hagan, "Piperidine and pyrrolidine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]

  • PubChem, "Piperidin-4-ol," National Center for Biotechnology Information. [Online]. Available: [Link]

Sources

Application

Analytical Application Note: Quantification of 1-(2-Hydroxypropyl)piperidin-4-ol

[1][2] Part 1: Executive Summary & Chemical Context[1][2] The Analytical Challenge 1-(2-Hydroxypropyl)piperidin-4-ol (C₈H₁₇NO₂) is a polar, non-chromophoric impurity often encountered in the synthesis of piperidine-based...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Chemical Context[1][2]

The Analytical Challenge

1-(2-Hydroxypropyl)piperidin-4-ol (C₈H₁₇NO₂) is a polar, non-chromophoric impurity often encountered in the synthesis of piperidine-based Active Pharmaceutical Ingredients (APIs).[1][2] It typically arises from the reaction of 4-hydroxypiperidine with propylene oxide or as a degradation product in formulations containing these moieties.[1][2]

Because it lacks a distinct UV chromophore (weak absorption <210 nm) and possesses high polarity (logP ≈ -0.5 to 0.5), standard Reversed-Phase HPLC with UV detection is often insufficient for trace-level quantification (ppm range).[1][2] This guide provides two distinct protocols:

  • LC-MS/MS (HILIC mode): For trace impurity profiling (<0.05%).

  • HPLC-CAD (Charged Aerosol Detection): For assay and content uniformity (>0.1%).

Physicochemical Profile[1][2]
  • Structure: Tertiary amine with two hydroxyl groups.[2]

  • Basicity: The piperidine nitrogen is basic (predicted pKa ≈ 9.5–10.5).

  • Polarity: High.[2] In standard acidic C18 conditions, it elutes near the void volume, causing ion suppression and poor reproducibility.

Part 2: Method Selection & Decision Tree

The following decision matrix guides the selection of the appropriate analytical workflow based on the required sensitivity and available instrumentation.

MethodSelection Start Start: Define Analytical Goal Goal Target Concentration Range? Start->Goal Trace Trace Impurity (< 0.1% w/w) Goal->Trace Low Level Assay Content/Assay (> 0.1% w/w) Goal->Assay High Level MS_Path Select LC-MS/MS (Protocol 1) Trace->MS_Path CAD_Path Select HPLC-CAD (Protocol 2) Assay->CAD_Path Chrom_Choice Chromatographic Mode Selection MS_Path->Chrom_Choice HILIC HILIC Mode (Recommended for Polar Retention) Chrom_Choice->HILIC Primary Choice RP_HighPH High pH C18 (Alternative if HILIC unavailable) Chrom_Choice->RP_HighPH Secondary Choice

Figure 1: Decision tree for selecting the quantification strategy based on sensitivity requirements.

Part 3: Protocol 1 - High-Sensitivity LC-MS/MS (Trace Analysis)[1][2]

Objective: Quantify 1-(2-Hydroxypropyl)piperidin-4-ol at trace levels (0.5 – 100 ppm) in drug substances. Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry.

Reagents & Materials
  • Reference Standard: 1-(2-Hydroxypropyl)piperidin-4-ol (>98% purity).[1][2]

  • Internal Standard (IS): 1-(2-Hydroxypropyl)piperidin-4-ol-d4 (if available) or a structural analog like N-ethyl-4-hydroxypiperidine.[1][2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[1][2]

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC column.

LC Conditions (HILIC)

HILIC is chosen to retain the polar amine without ion-pairing reagents that suppress MS signal.[1][2]

ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Gradient Time (min) | %B (ACN)
0.0
1.0
5.0
6.0
6.1
9.0
MS/MS Parameters (ESI Positive)

Note: Transitions must be optimized on the specific instrument. Predicted transitions based on structure (MW 159.1).

  • Source: Electrospray Ionization (ESI+)[1][2]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 400°C

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Target 160.1 [M+H]⁺ 142.1 (-H₂O)3015Quantifier
Target 160.1 [M+H]⁺ 100.1 (Piperidine ring)3025Qualifier
Target 160.1 [M+H]⁺ 58.1 (Propyl chain)3020Qualifier
Sample Preparation
  • Stock Solution: Dissolve 10 mg of standard in 10 mL of 50:50 ACN:Water (1 mg/mL).

  • Working Standard: Dilute Stock to 100 ng/mL in 90:10 ACN:Water . Crucial: Diluent must match initial mobile phase to prevent peak distortion.[1][2]

  • Sample Extraction:

    • Weigh 50 mg of API/Sample.

    • Dissolve in 10 mL of 90:10 ACN:Water.

    • Sonicate for 10 mins.

    • Centrifuge at 10,000 rpm for 5 mins.

    • Transfer supernatant to vial.[2]

Part 4: Protocol 2 - HPLC-CAD (Assay & Higher Concentrations)

Objective: Quantify the analyte at levels >0.1% where MS is not required, avoiding the limitations of UV detection. Technique: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[1]

System Configuration
  • Detector: Thermo Scientific Corona Veo CAD or equivalent.[2]

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Power Function: 1.00 (Linearity adjustment).

Chromatographic Conditions (High pH RP)

Since CAD detects all non-volatile compounds, we use a high pH Reversed-Phase method to deprotonate the amine, increasing hydrophobicity and retention on C18.[2]

  • Column: Agilent Poroshell HPH-C18 (2.7 µm, 3.0 x 100 mm) or Waters XBridge C18.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[2]

  • Isocratic Mode: 85% A / 15% B (Adjust B% to achieve k' > 2).

  • Flow Rate: 0.6 mL/min.[2]

Part 5: Validation & Quality Control[2][3]

Adhere to ICH Q2(R1) guidelines.

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for amines; if higher, increase buffer strength or temperature).

  • Precision (n=6): RSD < 5.0% for Trace (LC-MS), RSD < 2.0% for Assay (CAD).

  • Signal-to-Noise: > 10 for LOQ.[1][2]

Common Troubleshooting
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1][2]Use "End-capped" columns or increase buffer concentration (up to 20mM).[1][2]
Low Sensitivity (MS) Ion suppression from matrix.Switch to HILIC (Protocol 1) to separate matrix from void volume.
Drifting RT pH instability in mobile phase.[2]Use Ammonium Bicarbonate (pH 10) or Ammonium Formate (pH 3) buffers; avoid unbuffered water.[1]

Part 6: References

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Link

  • Dolan, J. W. (2012). HILIC for Polar Compounds. LCGC North America.[2] Link

  • Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Analytical Procedures and Methods Validation. FDA.[2][3][4][5] Link

  • PubChem. (2023).[2] Compound Summary: 4-Hydroxypiperidine.[1][2][3][6][7] National Library of Medicine. Link(Note: Used as structural basis for fragmentation patterns).[1]

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note 73321. Link

Sources

Method

Application Notes: Strategic Utilization of the 1-(2-Hydroxypropyl)piperidin-4-ol Scaffold as a Core Intermediate in Medicinal Chemistry

Abstract The piperidine ring is a foundational scaffold in modern pharmacology, present in numerous approved therapeutic agents.[1][2] This document provides an in-depth guide for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a foundational scaffold in modern pharmacology, present in numerous approved therapeutic agents.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the synthesis and application of the 1-(2-Hydroxypropyl)piperidin-4-ol moiety. This key intermediate, featuring a chiral center and dual hydroxyl groups, offers a versatile platform for creating structurally diverse molecules with significant biological potential. We will explore the fundamental synthesis via epoxide ring-opening, provide a detailed protocol based on published literature for synthesizing bioactive analogs, discuss critical mechanistic considerations, and outline methods for analytical characterization.

Introduction: The Significance of the Piperidinol Scaffold

The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[3] Specifically, the 4-hydroxypiperidine substructure serves as a bifunctional building block, containing a reactive secondary amine and a secondary alcohol.[4] The introduction of a 2-hydroxypropyl chain at the nitrogen atom, creating the 1-(2-Hydroxypropyl)piperidin-4-ol core, expands its utility significantly by:

  • Introducing a Chiral Center: The hydroxyl group on the propyl chain creates a stereocenter, allowing for the development of stereospecific drugs that can exhibit enhanced potency and reduced off-target effects.

  • Providing Additional Hydrogen Bonding Sites: The two hydroxyl groups can engage in crucial hydrogen bond interactions with biological targets, enhancing binding affinity.

  • Offering a Handle for Further Functionalization: The secondary alcohol on the propyl chain can be further modified, enabling the exploration of a wider chemical space.

This scaffold is particularly relevant in the discovery of novel therapeutics, as demonstrated by its incorporation into compounds with potent anti-tuberculosis activity.[5]

Physicochemical Properties and Safe Handling of Precursors

The primary starting material for generating this scaffold is typically a substituted or unsubstituted Piperidin-4-ol. Understanding its properties and handling requirements is paramount for safe and effective synthesis.

Table 1: Physicochemical Properties of Piperidin-4-ol

Property Value Source
CAS Number 5382-16-1 [6]
Molecular Formula C₅H₁₁NO [6][7]
Molecular Weight 101.15 g/mol [6][7]
Appearance Off-white to pale yellow solid [7]
Melting Point 86-90 °C [7]
Boiling Point 108-114 °C / 10 mmHg [7]

| Solubility | Soluble in water |[8] |

Table 2: Hazard and Safety Information for Piperidin-4-ol

Hazard Type GHS Classification and Statement Source
Skin Contact Category 1B: Causes severe skin burns and eye damage. [8]
Eye Contact Category 1: Causes serious eye damage. [6][8]
Inhalation Category 4: Harmful if inhaled. May cause respiratory irritation. [8][9]

| Ingestion | Category 4: Harmful if swallowed. Causes burns. |[8][10] |

Core Safety Directive: Due to its corrosive and toxic nature, Piperidin-4-ol and its derivatives must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9][10] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

Synthetic Strategy: N-Alkylation via Epoxide Ring-Opening

The most direct and common method for constructing the 1-(2-hydroxypropyl)piperidin-4-ol core is through the nucleophilic ring-opening of a substituted propylene oxide (an epoxide) by the piperidine nitrogen. This reaction is a specific example of N-alkylation.

Causality of the Reaction: The piperidine nitrogen acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide ring. The secondary amine is significantly more nucleophilic than the hydroxyl group at the C4 position, ensuring high selectivity for N-alkylation without the need for protecting the alcohol. The reaction is typically conducted in a protic solvent like ethanol or methanol, which facilitates the protonation of the resulting alkoxide to yield the final hydroxyl group.

Diagram 1: General Synthetic Workflow

This diagram illustrates the high-level process from starting materials to the final, characterized compound.

G cluster_0 Synthesis cluster_1 Purification & Analysis A Piperidin-4-ol Derivative C N-Alkylation Reaction (Epoxide Ring-Opening) A->C B Substituted Epoxide B->C D Work-up & Crude Purification (e.g., Crystallization) C->D E Final Characterization (NMR, MS, HPLC) D->E F Bioactive Target Molecule E->F

Caption: High-level workflow for synthesizing target molecules.

Detailed Application Protocol: Synthesis of an Anti-Tuberculosis Agent

This protocol is adapted from the synthesis of piperidinol analogs with demonstrated anti-tuberculosis activity and serves as a practical guide for researchers.[5] It details the reaction between a substituted piperidin-4-ol and a chiral epoxide.

Objective: To synthesize 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol.

Materials:

  • 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol

  • (R)-2-((4-chlorophenoxy)methyl)oxirane

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (1.0 eq) in absolute ethanol (approximately 0.1 M concentration).

  • Reagent Addition: To the stirring solution, add (R)-2-((4-chlorophenoxy)methyl)oxirane (1.1 eq).

    • Experimental Rationale: A slight excess of the epoxide is used to ensure the complete consumption of the more valuable piperidinol starting material. Ethanol serves as an effective solvent that readily dissolves the reactants and facilitates the reaction without competing as a nucleophile.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume under reduced pressure using a rotary evaporator. c. The resulting crude product will often crystallize upon cooling or further concentration.[5] d. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol or diethyl ether to remove any unreacted epoxide.

  • Purification: The isolated solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve high purity.

Diagram 2: Core Reaction Mechanism

This diagram details the nucleophilic attack that drives the formation of the 1-(2-hydroxypropyl) bond.

G Piperidine Piperidine-N (Nucleophile) TS Nucleophilic Attack (Ring-Opening) Piperidine->TS lone pair attacks Epoxide Epoxide Carbon (Electrophile) Epoxide->TS Alkoxide Alkoxide Intermediate TS->Alkoxide C-O bond breaks Product 1-(2-Hydroxypropyl) Linkage Alkoxide->Product protonation Solvent Protic Solvent (e.g., EtOH) Solvent->Product

Caption: Mechanism of epoxide ring-opening by the piperidine nitrogen.

Mechanistic & Strategic Considerations

  • Regioselectivity: The nucleophilic attack by the piperidine nitrogen generally occurs at the least sterically hindered carbon of the epoxide ring. For propylene oxide or its derivatives, this is the terminal (C1) carbon. This selectivity is a reliable feature of the reaction under neutral or basic conditions.

  • Stereochemistry: The reaction proceeds via an Sₙ2 mechanism. This means there is an inversion of configuration at the carbon center that is attacked. By using an enantiomerically pure epoxide (e.g., (R)-epoxide), the stereochemistry of the newly formed chiral center in the product is directly controlled. This is a critical strategy for developing single-isomer drugs.[5]

  • Protecting Groups: For the synthesis of the 1-(2-hydroxypropyl)piperidin-4-ol scaffold itself, the hydroxyl group at the C4 position does not typically require protection due to the superior nucleophilicity of the secondary amine.[4] However, if subsequent reactions are planned that are sensitive to free hydroxyl groups, protection (e.g., as a silyl ether or benzyl ether) may be necessary.

Analytical Characterization

Validation of the final product's structure and purity is essential. A combination of spectroscopic and chromatographic methods should be employed.

Table 3: Representative Analytical Data for a Synthesized Analog [5]

Technique Expected Observations for 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol
¹H NMR Characteristic peaks for aromatic protons, a multiplet for the -CH(OH)- proton (~4.12 ppm), signals for the -CH₂-O- protons (~4.00 ppm), and distinct signals for the piperidine ring protons. Two distinct signals for the hydroxyl protons are also expected.
Mass Spec (ESI) A prominent peak corresponding to the protonated molecule [M+H]⁺. For the example compound, this would be at m/z 498.1.

| HPLC | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used (e.g., tR = 5.68 min). |

Protocol: General Analytical Workflow

  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework and successful incorporation of the side chain.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in a solvent like methanol or acetonitrile. Analyze using electrospray ionization (ESI) to confirm the molecular weight of the product.[11]

  • High-Performance Liquid Chromatography (HPLC): Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to assess the purity of the compound. Purity is typically determined by the peak area percentage at a relevant UV wavelength (e.g., 218 nm).[5][12]

Diagram 3: Structural Relationship of Components

This diagram shows the logical assembly of the final API from its core building blocks.

Caption: Logical assembly of an API from the piperidinol scaffold.

Conclusion

The 1-(2-Hydroxypropyl)piperidin-4-ol scaffold is a highly valuable intermediate in the field of drug discovery and development. Its synthesis via a robust and predictable epoxide ring-opening reaction allows for the controlled introduction of key structural features, including chirality and hydrogen-bonding moieties. The protocols and insights provided herein, grounded in established scientific literature, offer a solid framework for researchers to leverage this versatile chemical entity in the creation of novel and potent therapeutic agents.

References

  • Melief, E., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available at: [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Apicule. (n.d.). Piperidin-4-ol (CAS No: 5382-16-1) API Intermediate Manufacturers. Available at: [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

  • Banks, H. D. (1992). Piperidine Synthesis.
  • PubChem. (n.d.). (2R,3R,4R,5S)-2-(1-Hydroxy-propyl)-piperidine-3,4,5-triol. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine. Available at: [Link]

  • BenchChem. (2025).
  • Saify, Z. S., et al. (2010). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Ušćumlić, G. S., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • University of Graz. (2020). Process for Preparing Novel Piperidin-4-ones.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • Han, C., et al. (2021). A Critical Review of Analytical Methods for Comprehensive Characterization of Produced Water. MDPI. Available at: [Link]

  • National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine.
  • Sen, V. D., et al. (1987). Mechanism of the reaction of hydrogen peroxide with oxopiperidine salts and piperidinoxyl radicals.

Sources

Application

The Versatility of the 1-(2-Hydroxypropyl)piperidin-4-ol Scaffold in Modern Medicinal Chemistry: Applications and Synthetic Protocols

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement to optimize interactions with biological targets.[1] Within this important class of heterocycles, the 4-hydroxypiperidine moiety stands out as a particularly valuable building block, offering a secondary alcohol for further functionalization or as a key hydrogen bonding feature for target engagement.[3] This guide delves into the medicinal chemistry applications of a specific derivative, "1-(2-Hydroxypropyl)piperidin-4-ol," and its analogs, with a focus on its role in the development of novel therapeutic agents. We will explore a key application in the discovery of anti-tuberculosis agents and provide detailed, field-proven protocols for the synthesis of this scaffold and its derivatives.

Core Application: A Scaffold for Potent Anti-Tuberculosis Agents

A significant application of the 1-(2-hydroxypropyl)piperidin-4-ol core structure is in the development of novel anti-tuberculosis agents. Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of new therapeutics with novel mechanisms of action. Research into piperidinol analogs has identified potent anti-tuberculosis activity in compounds that feature a 1-(2-hydroxypropyl)piperidin-4-ol backbone, further elaborated with aryl or aryloxy moieties.[4]

A noteworthy study identified a series of 1-((R)-3-(aryloxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol derivatives with significant in vitro activity against Mycobacterium tuberculosis.[4] The general structure of these potent anti-tuberculosis agents highlights the key pharmacophoric elements of the 1-(2-hydroxypropyl)piperidin-4-ol scaffold.

Structure-Activity Relationship (SAR) Insights

The anti-tuberculosis activity of these piperidinol analogs is highly dependent on the nature of the substituents at both the piperidine nitrogen and the 4-position of the piperidine ring. The 2-hydroxypropyl linker between the piperidine nitrogen and the aryloxy group appears to be a critical element for potent activity.

Compound IDR (at 4-position of piperidine)Ar (in aryloxy group)MIC (µg/mL)
1a 4-chloro-3-(trifluoromethyl)phenyl4-chlorophenyl1.5
1b 4-chloro-3-(trifluoromethyl)phenyl4-(trifluoromethyl)phenyl3.1
1c 4-chloro-3-(trifluoromethyl)phenyl2,6-dimethylphenyl6.3
1d 4-chloro-3-(trifluoromethyl)phenyl4-fluorophenyl1.6

Data synthesized from "Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity"[4]

The data suggests that electron-withdrawing groups on both the 4-aryl substituent of the piperidine ring and the aryloxy moiety contribute to potent anti-tuberculosis activity. For instance, compounds with a 4-chlorophenyl or 4-fluorophenyl group in the aryloxy portion exhibit lower minimum inhibitory concentrations (MICs).

SAR_conceptual_diagram Scaffold 1-(2-Hydroxypropyl)piperidin-4-ol Core N_substituent N-(2-Hydroxy-3-aryloxypropyl) Substituent Scaffold->N_substituent Crucial for Activity C4_substituent C4-Aryl Substituent Scaffold->C4_substituent Modulates Potency Activity Anti-Tuberculosis Activity N_substituent->Activity Influences MIC C4_substituent->Activity Influences MIC

Caption: Conceptual SAR of 1-(2-Hydroxypropyl)piperidin-4-ol analogs.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the core 1-(2-hydroxypropyl)piperidin-4-ol scaffold and a representative analog, drawing upon established principles of N-alkylation of piperidines.

Protocol 1: Synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol

This protocol describes the direct N-alkylation of 4-hydroxypiperidine with propylene oxide. The nucleophilic ring-opening of the epoxide by the secondary amine of the piperidine is a common and efficient method for the synthesis of β-amino alcohols.

protocol1_workflow start Start dissolve Dissolve 4-hydroxypiperidine in methanol start->dissolve add_epoxide Add propylene oxide dissolve->add_epoxide reflux Reflux the reaction mixture add_epoxide->reflux monitor Monitor reaction by TLC reflux->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction complete purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for the synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Propylene oxide (1.2 eq)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Triethylamine (TEA)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxypiperidine (1.0 eq) in methanol.

  • To the stirred solution, add propylene oxide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in DCM with 1% triethylamine.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the desired 1-(2-hydroxypropyl)piperidin-4-ol.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a protic solvent that can facilitate the ring-opening of the epoxide and is effective at dissolving the starting materials.

  • Excess Propylene Oxide: A slight excess of propylene oxide is used to ensure complete consumption of the starting 4-hydroxypiperidine.

  • Reflux Conditions: Heating the reaction mixture increases the rate of the nucleophilic attack of the piperidine nitrogen on the epoxide.

  • Triethylamine in Eluent: The addition of a small amount of triethylamine to the chromatography eluent helps to prevent the product from streaking on the silica gel by neutralizing acidic sites.

Protocol 2: Synthesis of a 1-(2-Hydroxy-3-phenoxypropyl)piperidin-4-ol Analog

This protocol details the synthesis of a more complex analog, representative of the anti-tuberculosis compounds, through the reaction of a 4-aryl-4-hydroxypiperidine with a phenoxy-substituted epoxide.

Materials:

  • 4-(4-chlorophenyl)piperidin-4-ol (1.0 eq)

  • 2-((4-fluorophenoxy)methyl)oxirane (1.1 eq)

  • Ethanol (EtOH)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

Procedure:

  • To a solution of 4-(4-chlorophenyl)piperidin-4-ol (1.0 eq) in ethanol, add potassium carbonate (1.5 eq).

  • Add 2-((4-fluorophenoxy)methyl)oxirane (1.1 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the target compound.

Causality Behind Experimental Choices:

  • Potassium Carbonate: The base is used to deprotonate the piperidine nitrogen, increasing its nucleophilicity for the attack on the epoxide.

  • Ethanol as Solvent: Ethanol is a suitable polar solvent for this reaction.

  • Elevated Temperature: Heating accelerates the reaction rate.

References

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Medical Xpress. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. [Link]

  • C-2,8,14,20-tetra(propyl)-5,11,17,23-tetrakis(N–(piperidine)methyl)calix[2]resorcinarene. MDPI. [Link]

  • US2784192A - Preparation of 4-hydroxypiperidines.
  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 1-(2-Hydroxypropyl)piperidin-4-ol in the Synthesis of Novel Therapeutics

Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] This guide focuses on a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] This guide focuses on a specific, highly versatile derivative, 1-(2-Hydroxypropyl)piperidin-4-ol , and its strategic application as a key building block in the synthesis of novel therapeutic agents. We will explore the synthetic rationale for its use, provide detailed protocols for its incorporation into more complex molecules, and outline a self-validating biological assay for efficacy testing. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this valuable intermediate.

The Strategic Importance of the Piperidinol Scaffold

The piperidine heterocycle is a six-membered ring containing one nitrogen atom, a structure that offers a unique combination of properties beneficial for drug design.[1] Its saturated, non-aromatic nature allows for a three-dimensional conformation, which can facilitate precise interactions with the binding pockets of biological targets.[2] The presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity, which are critical for pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME).[2]

The subject of this guide, 1-(2-Hydroxypropyl)piperidin-4-ol, incorporates two key functional groups that enhance its utility:

  • The 4-Hydroxyl Group (-OH): This group acts as a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with amino acid residues in target proteins like G-protein coupled receptors (GPCRs) and enzymes.[3]

  • The N-(2-Hydroxypropyl) Group: This side chain provides an additional hydroxyl group and a chiral center. This allows for further derivatization, modulation of lipophilicity, and the potential for stereospecific interactions, which can be crucial for improving potency and reducing off-target effects.

This bifunctional nature makes it a powerful starting point for creating libraries of diverse compounds for screening against various diseases, including infectious diseases, central nervous system (CNS) disorders, and cancer.[4][5]

Logical Framework for Utilizing Piperidinol Scaffolds

The general workflow for employing a building block like 1-(2-Hydroxypropyl)piperidin-4-ol in a drug discovery campaign is a logical, iterative process.

G A Scaffold Selection (1-(2-Hydroxypropyl)piperidin-4-ol) B Synthetic Derivatization (Parallel Synthesis) A->B Rationale-driven chemistry C In Vitro Screening (e.g., MIC Assay) B->C Compound library D SAR Analysis (Structure-Activity Relationship) C->D Biological data D->B Iterative redesign E Lead Optimization D->E Identify potent hits F Preclinical Development E->F

Caption: Drug discovery workflow using a core scaffold.

Synthesis Protocol: 1-(2-Hydroxypropyl)piperidin-4-ol

The synthesis of the title compound can be efficiently achieved via the nucleophilic addition of piperidin-4-ol to propylene oxide. The nitrogen atom of the piperidine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring, leading to its opening.

Protocol 2.1: N-Alkylation of Piperidin-4-ol
  • Objective: To synthesize 1-(2-Hydroxypropyl)piperidin-4-ol from commercially available starting materials.

  • Causality: This protocol uses a base-catalyzed ring-opening of an epoxide, a reliable and high-yielding method for N-alkylation of secondary amines. Methanol is chosen as the solvent due to its ability to dissolve the starting materials and its protic nature, which facilitates the final protonation step.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.
Piperidin-4-ol101.1510.12 g1.0
Propylene Oxide58.086.4 g (8.8 mL)1.1
Methanol (MeOH)32.04200 mL-
Magnetic Stirrer-1-
Round-Bottom Flask (500 mL)-1-
Condenser-1-

Step-by-Step Procedure:

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (10.12 g, 100 mmol).

  • Dissolution: Add 200 mL of methanol to the flask and stir until the piperidin-4-ol is fully dissolved.

  • Reagent Addition: Carefully add propylene oxide (8.8 mL, 110 mmol) to the solution. Caution: Propylene oxide is volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Reaction: Attach a condenser to the flask and heat the mixture to a gentle reflux (~65°C).

  • Monitoring: Allow the reaction to proceed for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting piperidin-4-ol.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (using a gradient of Dichloromethane/Methanol, e.g., 95:5 to 90:10) to yield the pure product, 1-(2-Hydroxypropyl)piperidin-4-ol, as a viscous oil or low-melting solid.

Application Case Study: Synthesis of Anti-Tuberculosis Agents

Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutics.[4] The piperidinol scaffold has been identified as a promising starting point for developing novel anti-mycobacterial agents.[4]

In this case study, we will outline the synthesis of a potent anti-tuberculosis compound, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, using a piperidinol core similar to our title compound. This demonstrates how the core scaffold can be elaborated to achieve high potency.

Synthetic Workflow Diagram

G A Start: 4-Aryl-piperidin-4-ol Intermediate B Step 1: Epoxidation (e.g., with (R)-epichlorohydrin) A->B Introduce chiral side chain C Step 2: Epoxide Ring-Opening (with 4-chlorophenol) B->C Nucleophilic attack D Final Product: Potent Anti-TB Agent C->D Purification

Caption: Synthetic pathway to a piperidinol-based anti-TB agent.

Protocol 3.1: Key Synthesis Step - Phenolic Epoxide Opening
  • Objective: To couple the elaborated piperidine-epoxide intermediate with a substituted phenol to generate the final active molecule.

  • Causality: This reaction is a Williamson ether synthesis variant. A base (potassium carbonate) is used to deprotonate the weakly acidic phenol, generating a potent phenoxide nucleophile. This nucleophile then attacks and opens the epoxide ring, forming the key ether linkage. DMF is an excellent polar aprotic solvent for this type of reaction, promoting the S_N2-type mechanism.

Reagent/MaterialPurpose
Piperidine-epoxide intermediateStarting material
4-ChlorophenolNucleophile precursor
Potassium Carbonate (K₂CO₃)Base
Dimethylformamide (DMF)Solvent
Ethyl AcetateExtraction Solvent
BrineAqueous wash
Magnesium Sulfate (MgSO₄)Drying agent

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the piperidine-epoxide intermediate (1.0 eq) and 4-chlorophenol (1.1 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to 80°C and stir for 8-12 hours, monitoring by TLC.

  • Quenching: After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the final compound.[4]

Protocol: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC) Assay

To validate the therapeutic potential of newly synthesized compounds, a robust and reproducible biological assay is essential. The MIC assay is the gold standard for determining the antimicrobial potency of a compound.

  • Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism (e.g., Mycobacterium tuberculosis H37Rv).

  • Trustworthiness: This protocol is self-validating through the mandatory inclusion of a vehicle control (to ensure the solvent has no effect), a no-drug control (to confirm bacterial viability), and a positive control (a known antibiotic like Rifampicin, to confirm the assay is working correctly).

MIC Assay Workflow

G start Start prep_plate Prepare 96-well plate with serial dilutions of test compound start->prep_plate add_controls Add Controls: - Vehicle (DMSO) - Positive (Rifampicin) - No Drug (Media only) prep_plate->add_controls inoculate Inoculate all wells with bacterial suspension add_controls->inoculate incubate Incubate plate under appropriate conditions (e.g., 37°C, 7-14 days for Mtb) inoculate->incubate read_results Read results by visual inspection or a viability indicator (e.g., Resazurin) incubate->read_results end End: Determine MIC read_results->end

Sources

Application

Functional Characterization &amp; Fragment Screening of 1-(2-Hydroxypropyl)piperidin-4-ol

Application Note: AN-PHARM-2026-04 Abstract This technical guide outlines the experimental framework for the biological evaluation of 1-(2-Hydroxypropyl)piperidin-4-ol , a privileged scaffold in Fragment-Based Drug Disco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHARM-2026-04

Abstract

This technical guide outlines the experimental framework for the biological evaluation of 1-(2-Hydroxypropyl)piperidin-4-ol , a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Due to the piperidine core's ubiquity in modulation of G-Protein Coupled Receptors (GPCRs) and ion channels, this molecule serves as a critical chemical building block and screening fragment. This document details protocols for Thermodynamic Solubility , Cytotoxicity Profiling (ATP-luminescence) , and Functional Calcium Flux Assays , providing a self-validating workflow for integrating this fragment into lead optimization campaigns.

Introduction & Physicochemical Context

1-(2-Hydroxypropyl)piperidin-4-ol is a bifunctional piperidine derivative characterized by a secondary hydroxyl group on the piperidine ring and a chiral 2-hydroxypropyl tail attached to the nitrogen.

  • Pharmacophore Relevance: The piperidine moiety is a "privileged structure" found in over 70 FDA-approved drugs, including analgesics (fentanyl derivatives), antihistamines, and AChE inhibitors [1].

  • Fragment Utility: The addition of the hydroxypropyl group increases polarity (

    
     character) and provides a handle for hydrogen bonding, making this molecule an ideal "polar fragment" for probing hydrophilic pockets in GPCRs (e.g., Muscarinic, Histamine H3) [2].
    
  • Handling Precaution: The compound is hygroscopic.[1] Stock solutions must be prepared in anhydrous DMSO and stored under desiccant.

Experimental Workflow Overview

The following workflow ensures that negative biological results are due to lack of potency, not insolubility or toxicity.

ExperimentalWorkflow Compound 1-(2-Hydroxypropyl) piperidin-4-ol (Powder) QC QC: LC-MS/NMR (Purity Check) Compound->QC Solubility Assay 1: Thermodynamic Solubility (Shake-Flask) QC->Solubility Pass >95% Solubility->Compound Reformulate Tox Assay 2: Cytotoxicity (CellTiter-Glo) Solubility->Tox Determine Max Soluble Conc. Func Assay 3: Ca2+ Flux (GPCR/Ion Channel) Tox->Func Define Non-Toxic Window Decision Hit Validation & Expansion Func->Decision Active?

Figure 1: Sequential logic for fragment characterization. Assays are gated: Solubility dictates the concentration range for Toxicity, which defines the safe window for Functional Screening.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Rationale: As a diol, this compound is expected to be water-soluble, but the lipophilic piperidine ring can cause aggregation. Kinetic solubility (DMSO spike) often overestimates solubility. The Shake-Flask method is the gold standard for equilibrium data [3].[2]

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.[2]

  • 0.22 µm PVDF syringe filters (low binding).

  • HPLC-UV or LC-MS/MS.

Step-by-Step Protocol:

  • Saturation: Add excess solid 1-(2-Hydroxypropyl)piperidin-4-ol (~5 mg) to 1 mL of PBS in a glass vial.

  • Equilibration: Cap tightly and shake at 25°C (orbital shaker, 300 rpm) for 24 hours.

  • Sedimentation: Allow the vial to stand for 2 hours to let undissolved solids settle.

  • Filtration: Filter the supernatant using a pre-warmed (25°C) 0.22 µm filter. Discard the first 200 µL to saturate filter binding sites.

  • Quantification: Inject the filtrate into HPLC. Calculate concentration using a standard curve prepared from a DMSO stock.

Data Output Table:

Parameter Acceptance Criteria Troubleshooting
Solubility (S) > 100 µM (High) If < 10 µM, use cyclodextrin carriers.
pH Stability Stable at pH 7.4 If unstable, test in Tris-HCl.

| Recovery | > 90% vs. DMSO control | Check for filter binding if low. |

Protocol 2: In Vitro Safety Profiling (CellTiter-Glo®)

Rationale: Piperidine derivatives can exhibit off-target cytotoxicity (lysosomotropism). The CellTiter-Glo® assay measures ATP as a direct proxy for metabolically active cells, offering higher sensitivity than MTT/MTS assays [4].

Target Cells: HEK293 (Kidney) or HepG2 (Liver) – standard for general toxicity.

Step-by-Step Protocol:

  • Seeding: Plate cells (5,000 cells/well) in white, opaque 384-well plates. Incubate 24h at 37°C/5% CO₂.

  • Dosing: Prepare a 10-point serial dilution of the compound (Start: 10 mM or solubility limit). Add 5 µL of compound to 45 µL culture media (Final DMSO < 0.5%).

  • Exposure: Incubate for 48 hours.

  • Detection: Equilibrate plate to room temperature (RT) for 30 min. Add 50 µL CellTiter-Glo® reagent.

  • Measurement: Shake for 2 min (orbital) to lyse cells. Incubate 10 min to stabilize signal. Read Luminescence (Integration: 0.5s).

Analysis: Plot Log[Concentration] vs. Relative Luminescence Units (RLU). Determine the CC50 (Cytotoxic Concentration 50%).

  • Pass Criteria: CC50 > 50 µM (for a fragment).

Protocol 3: Functional Calcium Flux Assay

Rationale: The piperidine scaffold is a classic modulator of GPCRs (


-coupled) and Calcium Channels. This assay uses a fluorescent dye (Fluo-4 AM) to detect intracellular calcium mobilization upon stimulation [5].

Target: CHO-K1 cells overexpressing a representative GPCR (e.g., Muscarinic M1 or Histamine H1) or native neuronal cultures.

Mechanism of Action Visualization:

CalciumFlux Ligand 1-(2-Hydroxypropyl) piperidin-4-ol Receptor GPCR / Ion Channel Ligand->Receptor Binding GProtein Gq Protein Activation Receptor->GProtein PLC PLC Activation GProtein->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER CaRelease Ca2+ Release ER->CaRelease Fluo4Ca Fluo-4:Ca2+ (Bright Fluorescence) CaRelease->Fluo4Ca Fluo4 Fluo-4 (Faint) Fluo4->Fluo4Ca + Ca2+

Figure 2: Signal transduction pathway utilized in the Calcium Flux assay. The compound triggers the receptor, leading to ER calcium release which binds the dye.

Step-by-Step Protocol:

  • Dye Loading: Wash cells with HBSS buffer (with 20 mM HEPES). Incubate with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 min at 37°C.

    • Note: Pluronic is critical for solubilizing the dye.

  • De-esterification: Wash cells 3x with HBSS to remove extracellular dye. Incubate 20 min at RT to allow cellular esterases to cleave AM groups (trapping dye inside).

  • Baseline Reading: Place plate in FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic reader. Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Compound Injection: Inject 1-(2-Hydroxypropyl)piperidin-4-ol (at 5x concentration).

  • Kinetic Read: Measure fluorescence (

    
    ) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.
    

Data Processing: Calculate response as


.
  • Agonist Mode: Look for immediate peak.

  • Antagonist Mode: Pre-incubate compound for 15 min, then inject standard agonist (e.g., Acetylcholine) and measure inhibition of peak.

References
  • Pitt, G.R., et al. "Heterocyclic scaffolds in drug discovery: The role of piperidines." Journal of Medicinal Chemistry, 2024.

  • Erlanson, D.A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016.

  • BenchChem Technical Guides. "Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)." BenchChem Application Notes, 2025.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega Protocols, 2023.

  • Thermo Fisher Scientific. "Fluo-4 AM Calcium Indicator Guidelines." Thermo Fisher User Manuals, 2024.

Sources

Method

The Versatility of 1-(2-Hydroxypropyl)piperidin-4-ol as a Privileged Scaffold for Combinatorial Library Synthesis in Drug Discovery

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry The piperidine motif is a cornerstone in the architecture of many pharmaceuticals, recognized as a "privileged scaffold" due to its frequent appearance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine motif is a cornerstone in the architecture of many pharmaceuticals, recognized as a "privileged scaffold" due to its frequent appearance in a diverse range of biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable building block for designing ligands that can effectively interact with biological targets.[3] The strategic functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This application note details the utility of a specific, highly functionalized piperidine derivative, 1-(2-Hydroxypropyl)piperidin-4-ol , as a versatile scaffold for the synthesis of combinatorial libraries. This scaffold offers two key points of diversification: a secondary alcohol at the 4-position of the piperidine ring and a secondary alcohol on the N-propyl substituent. These reactive hydroxyl groups provide convenient handles for the introduction of a wide array of chemical moieties, enabling the rapid generation of a multitude of structurally diverse molecules for high-throughput screening and lead optimization.

The Strategic Advantage of the 1-(2-Hydroxypropyl)piperidin-4-ol Scaffold

The 1-(2-hydroxypropyl)piperidin-4-ol scaffold is particularly advantageous for library synthesis due to its inherent bifunctionality. The presence of two secondary hydroxyl groups allows for a variety of derivatization strategies to be employed, leading to a rich diversity in the resulting compound library.

  • Two Points of Diversification: The hydroxyl groups at the C4 position of the piperidine ring and on the N-propyl side chain can be independently or dually functionalized. This allows for the exploration of a large chemical space from a single core structure.

  • Modulation of Physicochemical Properties: Derivatization of the hydroxyl groups can significantly impact the polarity, hydrogen bonding capacity, and overall lipophilicity of the resulting molecules, allowing for the optimization of drug-like properties.

  • Three-Dimensional Diversity: The stereochemistry of the 2-hydroxypropyl side chain introduces an additional layer of structural diversity, which can be crucial for achieving selective interactions with chiral biological targets such as enzymes and receptors.

Synthesis of the 1-(2-Hydroxypropyl)piperidin-4-ol Scaffold

The 1-(2-hydroxypropyl)piperidin-4-ol scaffold can be readily synthesized from commercially available 4-hydroxypiperidine via N-alkylation with a suitable propylene oxide derivative. A typical synthetic route is outlined below:

A 4-Hydroxypiperidine C 1-(2-Hydroxypropyl)piperidin-4-ol A->C Solvent (e.g., Methanol) Room Temperature B Propylene Oxide B->C A 1-(2-Hydroxypropyl)piperidin-4-ol Scaffold B Parallel Reaction Setup (e.g., 96-well plate) A->B Dispense Scaffold Solution C Diversification Reagent Addition (e.g., Acyl Chlorides, Isocyanates, Sulfonyl Chlorides, Alkyl Halides) B->C Dispense Reagent Solutions D Reaction Incubation C->D E Parallel Work-up and Purification (e.g., Solid-Phase Extraction) D->E F Compound Library (for High-Throughput Screening) E->F

Caption: General workflow for parallel library synthesis.

Protocol 1: O-Acylation of the Hydroxyl Groups

This protocol describes the parallel acylation of the hydroxyl groups of the 1-(2-hydroxypropyl)piperidin-4-ol scaffold with a variety of acyl chlorides to generate a library of esters.

Materials:

  • 1-(2-Hydroxypropyl)piperidin-4-ol

  • Library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 96-well reaction block

  • Multi-channel pipette or liquid handling robot

  • Nitrogen or Argon supply

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

Procedure:

  • Scaffold Preparation: Prepare a 0.5 M stock solution of 1-(2-hydroxypropyl)piperidin-4-ol in anhydrous DCM.

  • Reagent Plate Preparation: In a separate 96-well plate, dispense 1.2 equivalents of each unique acyl chloride as solutions in anhydrous DCM.

  • Reaction Setup: To each well of the reaction block, add 1.0 equivalent of the 1-(2-hydroxypropyl)piperidin-4-ol stock solution.

  • Base Addition: Add 2.0 equivalents of triethylamine to each well.

  • Reagent Addition: Transfer the acyl chloride solutions from the reagent plate to the corresponding wells of the reaction block.

  • Reaction Incubation: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up:

    • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Separate the organic layer.

    • Wash the organic layer with brine.

  • Purification:

    • Pass the organic layers through individual SPE cartridges to remove excess reagents and byproducts.

    • Elute the desired ester products with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis and Storage:

    • Analyze the purity of each library member by LC-MS.

    • Evaporate the solvent and store the compounds in a 96-well plate for screening.

Table 1: Representative Quantitative Data for O-Acylation

EntryAcyl ChlorideProductYield (%)Purity (%) (by LC-MS)
1Benzoyl chloride1-(2-Benzoyloxypropyl)piperidin-4-yl benzoate85>95
2Acetyl chloride1-(2-Acetoxypropyl)piperidin-4-yl acetate90>95
3Cyclopropanecarbonyl chloride1-(2-(Cyclopropanecarbonyloxy)propyl)piperidin-4-yl cyclopropanecarboxylate82>95

Protocol 2: O-Alkylation of the Hydroxyl Groups

This protocol details the parallel O-alkylation of the hydroxyl groups using a variety of alkyl halides to generate a library of ethers.

Materials:

  • 1-(2-Hydroxypropyl)piperidin-4-ol

  • Library of diverse alkyl halides (e.g., benzyl bromide, ethyl iodide, etc.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • 96-well reaction block

  • Multi-channel pipette or liquid handling robot

  • Nitrogen or Argon supply

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Scaffold Preparation: Prepare a 0.5 M stock solution of 1-(2-hydroxypropyl)piperidin-4-ol in anhydrous DMF.

  • Reagent Plate Preparation: In a separate 96-well plate, dispense 1.2 equivalents of each unique alkyl halide as solutions in anhydrous DMF.

  • Reaction Setup:

    • To each well of the reaction block, add 2.2 equivalents of sodium hydride.

    • Carefully add 1.0 equivalent of the 1-(2-hydroxypropyl)piperidin-4-ol stock solution to each well.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Reagent Addition: Transfer the alkyl halide solutions from the reagent plate to the corresponding wells of the reaction block.

  • Reaction Incubation: Seal the reaction block and heat to 60 °C for 12-18 hours.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Carefully quench the reactions by the dropwise addition of water.

    • Extract the aqueous layer with ethyl acetate.

  • Purification:

    • Pass the organic extracts through individual SPE cartridges.

    • Wash with water to remove DMF and salts.

    • Elute the desired ether products with an appropriate solvent.

  • Analysis and Storage:

    • Analyze the purity of each library member by LC-MS.

    • Evaporate the solvent and store the compounds in a 96-well plate for screening.

Table 2: Representative Quantitative Data for O-Alkylation

EntryAlkyl HalideProductYield (%)Purity (%) (by LC-MS)
1Benzyl bromide1-(2-(Benzyloxy)propyl)piperidin-4-ol and other isomers75>90
2Ethyl iodide1-(2-Ethoxypropyl)piperidin-4-ol and other isomers80>90
3Allyl bromide1-(2-(Allyloxy)propyl)piperidin-4-ol and other isomers78>90

Note: The reaction may yield a mixture of mono- and di-alkylated products, as well as isomers. Purification by preparative HPLC may be necessary to isolate single compounds.

Conclusion

The 1-(2-hydroxypropyl)piperidin-4-ol scaffold is a highly valuable and versatile building block for the construction of diverse chemical libraries for drug discovery. Its bifunctional nature allows for multiple points of diversification, enabling the exploration of a vast chemical space. The protocols outlined in this application note provide a robust framework for the efficient parallel synthesis of libraries based on this scaffold. The resulting compounds can be screened against a wide range of biological targets to identify novel hit and lead compounds for the development of new therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development.
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2012). Journal of Medicinal Chemistry.
  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Deriv
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). Medicinal Chemistry Research.
  • US Patent US2784192A, Prepar
  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. (n.d.).
  • Building blocks for new medic
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal.
  • PubChem. (n.d.). 1-(2-Aminoethyl)piperidin-4-ol. Retrieved from [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv.
  • A Review on: Combinatorial Chemistry and its Application. (2019). World Journal of Pharmaceutical Research.
  • 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). (2025).
  • New molecular 'building block' to aid drug discovery. (n.d.). The Institute of Cancer Research.
  • CN1583742A - Method for preparing 4-piperidyl piperidine. (2005).
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation. (1974).
  • Piperidine Synthesis. (1992).
  • A New Way of Creating the Building Blocks of Drugs. (2019). Technology Networks.
  • CAS 5382-17-2: 4-Hydroxypiperidine hydrochloride. (n.d.). CymitQuimica.
  • Hydroxypiperidine compound and its agent - P
  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. (n.d.). CR Subscription Agency.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.).
  • A review on combinatorial chemistry and its application. (2013). International Journal of Pharmaceutical Sciences and Research.

Sources

Application

Process Development Guide: Kilogram-Scale Synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol

Executive Summary & Strategic Rationale This guide details the process development and scale-up strategy for synthesizing 1-(2-Hydroxypropyl)piperidin-4-ol , a bifunctional piperidine intermediate often used in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the process development and scale-up strategy for synthesizing 1-(2-Hydroxypropyl)piperidin-4-ol , a bifunctional piperidine intermediate often used in the synthesis of pharmaceutical linkers and ligands.[1]

The Chemical Strategy

The synthesis relies on the nucleophilic ring-opening (aminolysis) of propylene oxide by 4-hydroxypiperidine.

  • Atom Economy: 100%. All atoms from the starting materials are incorporated into the product.

  • Regioselectivity: The reaction is governed by steric hindrance. The secondary amine of the piperidine ring preferentially attacks the less substituted carbon (C1) of the propylene oxide, yielding the desired secondary alcohol product.

  • Green Chemistry: The reaction can be performed in low-toxicity solvents (Ethanol/Methanol) or even water, avoiding chlorinated solvents.

Critical Scale-Up Challenge: Thermal Management

The ring-opening of epoxides is highly exothermic (


).[1] On a milligram scale, this heat dissipates easily.[1] On a kilogram scale, rapid addition of propylene oxide can lead to a thermal runaway, vaporization of the reagent (bp 34°C), and potential vessel over-pressurization. This protocol utilizes a semi-batch addition method to strictly control the exotherm. 

Reaction Mechanism & Pathway[1][2][3]

The following diagram illustrates the reaction pathway, highlighting the regioselective attack required to form the target molecule.

ReactionMechanism Start 4-Hydroxypiperidine (Nucleophile) TS Transition State (Steric Control) Start->TS + Heat Reagent Propylene Oxide (Electrophile) Reagent->TS Product 1-(2-Hydroxypropyl)piperidin-4-ol (Target) TS->Product Attack at C1 (Major) SideProduct Regioisomer (Minor) (Sterically Hindered) TS->SideProduct Attack at C2 (Minor)

Figure 1: Mechanistic pathway demonstrating the nucleophilic attack on the terminal epoxide carbon.

Safety Engineering & Handling

WARNING: Propylene Oxide (PO) is a volatile, flammable carcinogen.

  • Containment: All operations must occur within a fume hood or a closed reactor system.

  • Thermal Control:

    • Do not add PO all at once.

    • Use a jacketed reactor with active cooling (chiller set to 0°C or lower) to manage the exotherm.

    • Reflux Protection: If operating at atmospheric pressure, use a "dry ice" or double-surface condenser cooled to -10°C to prevent PO escape.[1]

  • Quenching: Have a dilute acid solution ready to quench the reaction in case of emergency.

Detailed Protocol: 1.0 kg Scale-Up

This protocol is designed for a Semi-Batch operation to ensure safety and high purity.

Equipment Requirements
  • Reactor: 5L Jacketed Glass Reactor with overhead stirring (Anchor impeller preferred).

  • Temperature Control: Circulating chiller (Capacity: -20°C to +100°C).

  • Dosing: Peristaltic pump or pressure-equalizing dropping funnel for Propylene Oxide.

  • Condenser: High-efficiency reflux condenser cooled to -10°C (Glycol/Water).[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3]Mass (g)MolesNotes
4-Hydroxypiperidine 101.151.01000 g9.89Solid, hygroscopic
Propylene Oxide 58.081.2689 g11.86Volatile liquid (d=0.83 g/mL)
Methanol 32.04N/A2000 mLN/ASolvent (2 vol)
Step-by-Step Procedure
Phase 1: Reactor Charging
  • Setup: Purge the reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Charge: Add 1000 g of 4-Hydroxypiperidine and 2000 mL of Methanol to the reactor.

  • Dissolution: Stir at 150 RPM at 25°C until the solid is completely dissolved. The solution may be slightly endothermic.

Phase 2: Controlled Addition (The Critical Step)
  • Cooling: Lower the jacket temperature to 10°C . Ensure the internal temperature (

    
    ) is < 20°C.
    
  • Addition: Begin adding Propylene Oxide (689 g) via the dosing pump.

    • Rate: Adjust rate to maintain

      
      .
      
    • Duration: Target addition time is 2–3 hours.

    • Observation: If

      
       spikes, stop addition immediately and allow the reactor to cool.
      
Phase 3: Reaction Completion
  • Post-Reaction Stir: Once addition is complete, warm the reactor to 45°C and stir for 4 hours.

  • In-Process Control (IPC): Sample 50

    
    L of the mixture. Analyze via GC-MS or TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin).
    
    • Pass Criteria: < 1% remaining 4-Hydroxypiperidine.[1]

Phase 4: Workup & Purification[1]
  • Stripping: Switch the reactor to distillation mode (or move to a Rotary Evaporator).

  • Vacuum Distillation: Apply vacuum (start at 300 mbar, reduce to 50 mbar) at 50°C to remove Methanol and excess Propylene Oxide.

    • Note: The product is a high-boiling viscous oil.

  • Final Purification (Option A - High Purity):

    • Perform Kugelrohr or Wiped-Film Distillation.[1]

    • Boiling Point: ~140-150°C at 0.5 mmHg.[1]

  • Final Purification (Option B - Salt Formation):

    • Dissolve the crude oil in Ethanol.

    • Add 1.1 eq of concentrated HCl or HCl/Dioxane.

    • Precipitate the Hydrochloride salt by adding Diethyl Ether or Ethyl Acetate. Filter and dry.

Process Flow Diagram (PFD)

ProcessFlow Preparation 1. Dissolution (Methanol + 4-OH-Pip) Reaction 2. Controlled Addition (Propylene Oxide) Temp < 35°C Preparation->Reaction Cool to 10°C IPC 3. IPC Check (GC/TLC) Reaction->IPC 4h @ 45°C IPC->Reaction Incomplete Stripping 4. Solvent Removal (Vacuum Strip) IPC->Stripping Pass (<1% SM) Purification 5. Distillation / Crystallization Stripping->Purification Crude Oil

Figure 2: Operational workflow for the kilogram-scale synthesis.

Analytical Specifications

TestMethodSpecification
Appearance VisualColorless to pale yellow viscous oil (Free base)
Purity GC-FID / HPLC> 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Diagnostic peaks: Methyl doublet (~1.0 ppm), Methine multiplet (~3.8 ppm)
Residual Solvent GC-HeadspaceMethanol < 3000 ppm

Troubleshooting Guide

  • Problem: Reaction is too slow (High residual starting material).

    • Cause: Temperature too low or old Propylene Oxide (hydrolyzed).

    • Solution: Increase temperature to 50-60°C (ensure condenser is active!) or add 0.1 eq more Propylene Oxide.

  • Problem: Product is colored (Dark Yellow/Brown).

    • Cause: Oxidation of the amine during heating.[4]

    • Solution: Ensure strict Nitrogen purging. Treat crude with activated charcoal before solvent stripping.

  • Problem: Difficulty crystallizing the salt.

    • Cause: Too much water present (from solvent or hygroscopic starting material).

    • Solution: Azeotrope the crude with Toluene to remove water before adding HCl.

References

  • Epoxide Aminolysis Principles

    • Smith, M. B.[1] "Organic Synthesis."[5][6] (Chapter on Ring Opening of Epoxides).

    • Clayden, J., et al.[1] "Nucleophilic substitution at the epoxide carbon." Organic Chemistry.

    • Source:

  • Scale-Up Safety

    • Anderson, N. G.[1] "Practical Process Research & Development." (Chapter: Reagent Selection and Handling).

    • Guidance on Propylene Oxide Handling:

  • Specific Synthesis Context (Analogous Protocols)

    • Vertex AI Search Result 1.2: "Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs."[1] (Demonstrates piperidine-epoxide coupling conditions).

    • Source: [1]

  • Purification Techniques

    • Sigma-Aldrich Technical Bulletin: "Handling and Purification of Piperidine Deriv
    • Source: [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(2-Hydroxypropyl)piperidin-4-ol Synthesis

Executive Summary & Reaction Overview The Challenge: Synthesizing 1-(2-Hydroxypropyl)piperidin-4-ol involves the nucleophilic ring-opening of propylene oxide (PO) by 4-hydroxypiperidine (4-HP). While theoretically straig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Overview

The Challenge: Synthesizing 1-(2-Hydroxypropyl)piperidin-4-ol involves the nucleophilic ring-opening of propylene oxide (PO) by 4-hydroxypiperidine (4-HP). While theoretically straightforward, this reaction often suffers from three critical failure modes:

  • Oligomerization: Propylene oxide homopolymerization reduces atom economy.

  • Regioisomer Formation: Competitive attack at the substituted carbon of the epoxide.

  • Incomplete Conversion: Due to the volatility of propylene oxide (bp 34°C).

The Solution: This guide moves beyond standard protocols, focusing on kinetic control and catalytic assistance to drive the "Normal" ring-opening pathway (attack at the terminal carbon) while suppressing side reactions.

Reaction Scheme

The target molecule is formed via an SN2-type attack of the secondary amine (4-HP) on the less hindered carbon of propylene oxide.

ReactionPathway Start Reactants 4-Hydroxypiperidine + Propylene Oxide TS Transition State H-Bond Assisted Start->TS Solvent/Catalyst Control Impurity2 Impurity B PO Oligomers (Polyethers) Start->Impurity2 Excess PO / High Temp Target Target Product 1-(2-Hydroxypropyl)piperidin-4-ol (Major) TS->Target Kinetic Product (Attack at CH2) Impurity1 Impurity A Regioisomer (Minor) TS->Impurity1 Thermodynamic (Attack at CH)

Figure 1: Reaction pathway illustrating the competition between the desired SN2 attack and common side reactions.

Critical Process Parameters (CPP) Optimization

To maximize yield, you must control the specific variables outlined below. Data is based on standard amine-epoxide kinetics.

ParameterStandard ProtocolOptimized Protocol Reasoning (Causality)
Solvent Dichloromethane or TolueneMethanol or Ethanol Protic solvents stabilize the transition state via H-bonding, significantly accelerating the ring-opening rate and lowering the activation energy [1].
Stoichiometry 1:1 (Amine:Epoxide)1 : 1.15 PO is volatile. A 15% excess compensates for loss to the headspace without triggering significant oligomerization.
Temperature Reflux (Variable)40–45°C (Sealed) High temps promote polymerization. 45°C is the "Goldilocks" zone for amine nucleophilicity vs. PO stability.
Addition Mode All-in-oneDropwise PO @ 0°C Controlling local concentration of PO prevents "hotspots" that favor homopolymerization.

Troubleshooting & FAQs

Issue 1: "My yield is low (<60%), and I see unreacted 4-hydroxypiperidine."

Diagnosis: Loss of Propylene Oxide (PO). PO boils at 34°C. If you are running this in an open flask or a standard reflux setup without a dry ice condenser, your reagent is evaporating before it reacts.

Corrective Action:

  • Sealed Vessel: Perform the reaction in a pressure tube or autoclave.

  • Low-Temp Addition: Dissolve 4-HP in Methanol. Cool to 0°C. Add PO slowly. Then, seal and warm to 45°C.

  • Catalytic Additive: Add 1-2% water. Water acts as a proton shuttle, facilitating the ring-opening mechanism [2].

Issue 2: "The product is a dark, viscous oil and difficult to crystallize."

Diagnosis: Poly-PO formation or Oxidation. Amines oxidize over time (yellowing), and excess PO can form polyether chains (viscous oil) if Lewis acids or high temperatures are present.

Corrective Action:

  • Purification: The product is a diol-amine with a high boiling point.

    • Method A (Distillation): Use Kugelrohr or high-vacuum distillation (<1 mmHg). The product should distill as a clear, viscous liquid.

    • Method B (Salting Out): If the free base won't crystallize, convert it to the hydrochloride salt. Dissolve the oil in minimal Ethanol and add HCl/Ether. The salt often crystallizes readily, rejecting non-basic polyether impurities.

Issue 3: "How do I ensure the correct regiochemistry?"

Technical Insight: The reaction is governed by steric hindrance. The secondary amine of 4-hydroxypiperidine will preferentially attack the terminal CH₂ of propylene oxide (the "Normal" opening).

  • Normal Product: 1-(2-Hydroxypropyl)... (Secondary alcohol formed)[1]

  • Abnormal Product: 1-(1-Hydroxypropan-2-yl)... (Primary alcohol formed)[1]

Validation: Run a 13C-NMR .

  • Target: You should see a signal for the methine carbon (-C H(OH)-) around 65-70 ppm and a methyl group (-CH3) around 20 ppm.

  • Impurity: The regioisomer would show a primary alcohol carbon (-CH2OH) signal, which is distinct.

  • Note: In protic solvents (MeOH), the Normal product is favored >95:5.

Optimized Experimental Protocol

Objective: Synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol (10g Scale)

Reagents:

  • 4-Hydroxypiperidine (4-HP): 10.0 g (99 mmol)

  • Propylene Oxide (PO): 6.6 g (114 mmol, 1.15 eq)

  • Methanol: 30 mL

Step-by-Step Workflow:

  • Dissolution: In a pressure tube equipped with a magnetic stir bar, dissolve 10.0 g of 4-HP in 30 mL of Methanol.

  • Cooling: Submerge the tube in an ice bath (0°C) for 15 minutes.

  • Addition: Add 6.6 g of cold Propylene Oxide dropwise to the stirring solution. Do not let the temp rise.

  • Reaction: Seal the tube tightly. Transfer to an oil bath heated to 45°C . Stir for 12 hours.

  • Monitoring: Check TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). Stain with Ninhydrin. Starting amine (4-HP) should be consumed.[2]

  • Workup:

    • Cool to room temperature.[3]

    • Transfer to a round-bottom flask.

    • Crucial: Rotary evaporate the Methanol and excess PO. Use a water bath at 50°C under vacuum.

  • Purification:

    • High Purity: Distill the residue under high vacuum (0.1 mmHg, approx 120-130°C).

    • Routine Use: The crude residue is often >95% pure and sufficient for downstream use if the stoichiometry was controlled.

ProtocolWorkflow Step1 Dissolve 4-HP in MeOH (0°C) Step2 Add Propylene Oxide (Dropwise, 1.15 eq) Step1->Step2 Step3 Seal & Heat (45°C, 12h) Step2->Step3 Step4 Evaporate Volatiles (Remove MeOH & Excess PO) Step3->Step4 Step5 Vacuum Distillation (Optional for >99% Purity) Step4->Step5

Figure 2: Step-by-step experimental workflow for optimal purity.

References

  • Mechanism of Amine-Epoxide Ring Opening

    • Insight: Protic solvents or hydroxyl groups facilitate the ring-opening by hydrogen bonding to the epoxide oxygen, making the ring more electrophilic.
    • Source: BenchChem.[2][4] "Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives." (Accessed 2023). Link

  • Catalysis & Selectivity

    • Insight: Lewis acids (like YCl3)
    • Source: MDPI. "YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines." (2017). Link

  • Properties of 4-Hydroxypiperidine

    • Data: Boiling point and solubility data used to design the purification str
    • Source: Sigma-Aldrich.[5] "Product Specification: 4-Hydroxypiperidine." Link

Sources

Optimization

"1-(2-Hydroxypropyl)piperidin-4-ol" stability issues and degradation products

Welcome to the technical support center for 1-(2-Hydroxypropyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Hydroxypropyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals. Given that specific, publicly available stability data for this compound is limited, this document provides a framework for investigating its stability profile based on its chemical structure and established scientific principles. It offers troubleshooting guidance and answers to frequently asked questions to empower you to conduct robust stability assessments.

Part 1: Troubleshooting Guide & Potential Stability Issues

Users encountering unexpected results, such as loss of compound purity, appearance of new peaks in chromatography, or changes in physical appearance, may be facing stability issues. This section addresses these problems in a question-and-answer format.

Q1: My analysis shows a decrease in the purity of my 1-(2-Hydroxypropyl)piperidin-4-ol sample over time. What are the likely chemical degradation pathways?

A1: The structure of 1-(2-Hydroxypropyl)piperidin-4-ol contains three key functional groups susceptible to degradation: a tertiary amine within the piperidine ring and two secondary alcohol groups. Based on these features, the most probable degradation pathways are oxidative.

  • Oxidation of the Tertiary Amine: Tertiary amines are known to be susceptible to oxidation, which can lead to the formation of an N-oxide.[1][2] This is a common degradation pathway for many pharmaceutical compounds containing a tertiary amine.

  • Oxidation of Secondary Alcohols: The two secondary alcohol groups (one on the piperidine ring and one on the propyl side chain) can be oxidized to form ketones.[3][4] This would result in two potential ketone-containing degradation products.

It is also possible, though generally less common under typical storage conditions, for ring-opening reactions of the piperidine moiety to occur under extreme thermal or pH stress.[5]

Below is a diagram illustrating the most likely degradation pathways.

Degradation_Pathways cluster_main 1-(2-Hydroxypropyl)piperidin-4-ol cluster_products Potential Degradation Products Parent 1-(2-Hydroxypropyl)piperidin-4-ol N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation of Tertiary Amine Ketone_Ring Ketone on Piperidine Ring Parent->Ketone_Ring Oxidation of Ring Alcohol Ketone_Chain Ketone on Propyl Chain Parent->Ketone_Chain Oxidation of Chain Alcohol

Caption: Predicted degradation pathways of 1-(2-Hydroxypropyl)piperidin-4-ol.

Q2: I need to determine the intrinsic stability of this compound. How do I design a forced degradation study?

A2: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[6][7] This involves subjecting the compound to harsher conditions than it would typically encounter during storage.[8] The International Council for Harmonisation (ICH) provides guidelines, such as ICH Q1A, that form the basis for these studies.[9][10]

Here is a general workflow for conducting a forced degradation study:

Forced_Degradation_Workflow cluster_setup Phase 1: Setup & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Start Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Control Maintain Unstressed Control Sample Start->Control Neutralize Neutralize Acid/Base Samples Stress->Neutralize Dilute Dilute All Samples to Working Concentration Control->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->Analyze Purity Assess Peak Purity of Parent Compound Analyze->Purity MassBalance Calculate Mass Balance Purity->MassBalance Identify Identify Degradation Products (MS data) MassBalance->Identify Report Generate Stability Report Identify->Report

Caption: General workflow for a forced degradation study.

A detailed protocol for the stress conditions is provided below.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of 1-(2-Hydroxypropyl)piperidin-4-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

  • Stress Conditions: For each condition, use a separate aliquot of the stock solution.

    • Acidic Hydrolysis: Mix the stock solution 1:1 with 0.1 M hydrochloric acid (HCl). Incubate at 60°C for up to 24 hours.

    • Basic Hydrolysis: Mix the stock solution 1:1 with 0.1 M sodium hydroxide (NaOH). Incubate at 60°C for up to 24 hours.

    • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours, protected from light.

    • Thermal Degradation: Incubate a solution of the compound at 70°C in the dark. For solid-state thermal stress, place the neat compound in an oven at a temperature below its melting point (e.g., 80°C).

    • Photolytic Degradation: Expose the solution (in a photostable, transparent container) and the solid compound to light, as specified in ICH Q1B guidelines.[11][12] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]

  • Time Points: Sample each condition at various time points (e.g., 2, 4, 8, 24 hours) to target a degradation of 5-20%.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, preferably with both UV and mass spectrometry (MS) detectors.

The table below summarizes the recommended starting conditions.

Stress ConditionReagent/ConditionTemperatureDuration (Typical)
Acid Hydrolysis 0.1 M HCl60°C2-24 hours
Base Hydrolysis 0.1 M NaOH60°C2-24 hours
Oxidation 3% H₂O₂Room Temp2-24 hours
Thermal (Solution) Solvent70°C24-72 hours
Photolytic ICH Q1B Light SourceAmbientPer ICH Guidelines[13][14]
Q3: My chromatogram shows several new, small peaks after a forced degradation study. How do I know if my analytical method is suitable?

A3: A suitable stability-indicating analytical method must be able to separate the parent compound from all degradation products and any other impurities.

To verify your method's suitability, you should assess two key parameters:

  • Peak Purity: Use a photodiode array (PDA) detector or a mass spectrometer to assess the peak purity of the 1-(2-Hydroxypropyl)piperidin-4-ol peak in the stressed samples. The peak should be spectrally pure, indicating no co-elution with any degradation products.

  • Mass Balance: The total amount of the drug substance and its degradation products should remain relatively constant throughout the study. A good mass balance (typically 95-105%) suggests that all major degradation products are being detected. A significant loss in mass balance may indicate the formation of volatile or non-UV active products.

If you observe co-elution or poor mass balance, your HPLC method (e.g., mobile phase, gradient, column) will need to be re-developed and optimized.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the recommended long-term storage conditions for 1-(2-Hydroxypropyl)piperidin-4-ol?

A: While specific data is unavailable, based on its chemical structure, it is prudent to store the compound in a well-sealed container, protected from light, and at refrigerated temperatures (2-8°C). The piperidin-4-ol parent structure is known to be hygroscopic, so protection from moisture is also advisable.[15][16] Long-term stability should be formally evaluated under ICH-prescribed conditions, such as 25°C/60% RH or 30°C/65% RH.[17][18]

Q: What initial HPLC-MS conditions would you recommend for analyzing this compound and its potential degradation products?

A: Given the polar nature of the compound and its likely degradation products, a reverse-phase HPLC method is a good starting point.

  • Column: A C18 column is a standard choice. Consider one with polar end-capping for better retention and peak shape of polar analytes.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of a modifier.

    • Aqueous Phase (A): Water + 0.1% Formic Acid (for positive ion mode MS)

    • Organic Phase (B): Acetonitrile + 0.1% Formic Acid

  • Detection:

    • UV/PDA: Monitor at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore.

    • MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the parent mass and expected masses of degradation products (e.g., Parent +16 for N-oxide and Parent -2 for ketone formation).

Q: How can I definitively identify the structure of a degradation product?

A: Definitive structure elucidation requires more advanced techniques. After detecting a degradation product with LC-MS, you can:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradation product.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation product in the mass spectrometer to obtain structural information. Comparing the fragmentation pattern to that of the parent compound can reveal where the chemical modification occurred.

  • Isolation and NMR: For critical degradation products, you may need to isolate a sufficient quantity using preparative HPLC and then perform Nuclear Magnetic Resonance (NMR) spectroscopy for complete structural characterization.

Q: Are there any known incompatibilities for this compound?

A: The material safety data sheet for the related compound, piperidin-4-ol, indicates incompatibilities with strong oxidizing agents and strong acids.[15] Therefore, it is reasonable to assume that 1-(2-Hydroxypropyl)piperidin-4-ol should also be kept away from these substances to prevent vigorous and uncontrolled degradation.

References

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ICH. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • Pharmaceutical Stability. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ICH. (2010, February 2). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Ingenta Connect. (n.d.). ICH guideline for photostability testing: aspects and directions for use.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F.
  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880.
  • BenchChem. (2025). Instability and degradation pathways of 1-piperideine.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Berndt, T., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Chemistry LibreTexts. (2021, July 31). 15.7: Oxidation of Alcohols.
  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems.
  • MDPI. (2020, August 20). Biocatalytic Oxidation of Alcohols.
  • Rochelle, G. T., et al. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Wikipedia. (n.d.). Alcohol oxidation.
  • International Journal of Applied Research in Informatic and Engineering. (n.d.). FORCED DEGRADATION STUDY:- A RECENT APPROACH FOR STRESS TESTING OF DRUG SUBSTANCE AND DRUG PRODUCTS.
  • Jian, P., et al. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Applied and Environmental Microbiology.
  • OpenStax. (n.d.). 17.7 Oxidation of Alcohols – Organic Chemistry: A Tenth Edition.
  • ScienceDirect. (n.d.). Forced degradation and impurity profiling.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from a relevant pharmaceutical industry source.
  • Fisher Scientific. (2010, September 6). SAFETY DATA SHEET - Piperidin-4-ol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-BOC-4-Hydroxypiperidine.
  • Pharmaffiliates. (n.d.). 1-(2-Hydroxyethyl)-4-(3-hydroxypropyl)piperidine.
  • PubChem. (n.d.). Piperidin-4-ol.
  • CDH Fine Chemical. (n.d.). 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Troubleshooting

Overcoming solubility problems with "1-(2-Hydroxypropyl)piperidin-4-ol"

The following Technical Support Guide is designed for researchers and formulation scientists working with 1-(2-Hydroxypropyl)piperidin-4-ol (and structurally related amino-diols). It addresses the inherent physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and formulation scientists working with 1-(2-Hydroxypropyl)piperidin-4-ol (and structurally related amino-diols). It addresses the inherent physicochemical challenges of this molecule—specifically its high polarity, amphiphilic nature, and difficult phase-partitioning behavior.

Topic: Overcoming Solubility & Partitioning Challenges

Molecule Overview & Physicochemical Profile

Before troubleshooting, it is critical to understand why this molecule behaves poorly in standard workflows.

  • Structure: A piperidine core with a polar hydroxyl group at C4 and a hydrophilic 2-hydroxypropyl tail at N1.[1][2][3]

  • Key Challenge: The molecule is a polar amino-diol . It exhibits "schizophrenic" solubility—too polar for standard organic extraction (DCM/EtOAc), yet often too lipophilic/bulky to behave like a simple salt in all aqueous buffers.[3]

  • pKa: The tertiary amine typically has a pKa

    
     8.5–9.[3]5. This means pH manipulation is the most powerful lever for controlling solubility.[3]
    
PropertyValue (Approx.)Implication for Workflow
LogP -0.5 to 0.5Partitions poorly into organic phases; prefers water.[1][2][3]
H-Bond Donors 2 (-OH)High crystalline lattice energy; difficult to dissolve in non-polar solvents.[1][2][3]
pKa (Base) ~9.0Exists as a cation (protonated) at pH < 7; neutral at pH > 10.[3]

Troubleshooting Guides (Q&A)

Module A: Dissolution for Chemical Synthesis

Q1: I am trying to react 1-(2-Hydroxypropyl)piperidin-4-ol with an electrophile in Dichloromethane (DCM), but it sits as a gum at the bottom of the flask. How do I solvate it?

Diagnosis: The molecule's two hydroxyl groups form a strong hydrogen-bonding network that DCM cannot break.[1][2][3] Solution: You must disrupt the intermolecular H-bonds or increase the solvent's polarity without introducing protic interference.[1][2][3]

  • Protocol A (Co-solvent approach): Add 5–10% anhydrous DMF or DMAc to the DCM.[3] This usually breaks the lattice energy without compromising standard DCM reactions (like acylations).[3]

  • Protocol B (Silylation - "The Trojan Horse"): If your reaction allows, transiently protect the hydroxyls.[2][3] Treat the crude starting material with TMSCl/HMDS .[3] The silylated intermediate will be highly soluble in DCM/Hexane.[3] After the core reaction, remove the silyl groups with a mild acid wash or fluoride source.

Q2: My reagent is moisture-sensitive, so I cannot use water/alcohols. The compound is insoluble in Toluene and THF.[3] What now?

Diagnosis: Toluene is too non-polar.[3] THF is often borderline for amino-diols.[1][2][3] Solution: Switch to 2-MeTHF (2-Methyltetrahydrofuran) .[1][2][3]

  • Why? 2-MeTHF has a higher saturation concentration for amino-alcohols than THF due to its slightly different polarization and "greasier" nature, often allowing for higher reaction concentrations.[1][2][3]

  • Critical Step: If it remains solid, heat the mixture to 60°C. Many amino-diols exhibit a steep solubility curve; they are insoluble at 20°C but fully miscible at 50°C.[1][2]

Module B: Work-up & Extraction (The "Water Trap")

Q3: I finished my reaction, quenched with water, and tried to extract with EtOAc. The product is gone—it’s stuck in the aqueous layer.[3] How do I recover it?

Diagnosis: This is the most common failure mode.[3] With a LogP near zero, the molecule prefers water, especially if the pH is below 9 (where it is protonated). Solution: You must force the partition coefficient (


) in favor of the organic phase.[3]

Step-by-Step Recovery Protocol:

  • pH Adjustment (Crucial): Ensure the aqueous phase is pH > 12 . Use NaOH or KOH.[3] You need the amine to be completely unprotonated (Free Base form).[3]

  • Salting Out: Saturate the aqueous phase with NaCl (brine). This reduces the solubility of organics in water (Salting-out effect).[1][2][3]

  • Solvent Switch: Stop using EtOAc. It is too non-polar. Use DCM:Isopropanol (3:1 ratio) or Chloroform:Ethanol (9:1) .[3]

    • Mechanism:[1][2][3][4] The alcohol component of the solvent mixture coordinates with the hydroxyl groups of your molecule, "pulling" it into the organic phase.

Q4: I tried the DCM:IPA extraction, but now I have a massive emulsion that won't separate. What do I do?

Diagnosis: Amino-alcohols act as surfactants at high pH, stabilizing emulsions.[1][2][3] Solution:

  • Filter: Pass the emulsion through a pad of Celite. Often, micro-precipitates stabilize the emulsion.

  • The "Specific Gravity" Trick: Add more brine (heavy) or more DCM (heavy) to increase the density difference.[3]

  • Last Resort: Evaporate the entire mixture (water + organic) to dryness (azeotrope water with toluene), then triturate the solid residue with warm dry ethanol to extract your product from the inorganic salts.

Module C: Purification & Chromatography

Q5: The compound streaks badly on silica gel TLC plates and columns. I'm losing half my yield on the column.

Diagnosis: The basic amine interacts strongly with the acidic silanols (Si-OH) on the silica gel, causing irreversible adsorption (tailing).[3] Solution: Deactivate the silica.[3]

  • The "Triethylamine" Shield: Pre-wash your silica column with mobile phase containing 1–2% Triethylamine (TEA) or 1% Ammonium Hydroxide .[3]

    • Note: Maintain 0.5% TEA in the eluent during the run.[3]

  • Alternative Stationary Phase: If purity is critical, switch to Neutral Alumina or Amino-functionalized Silica (NH2-Silica) .[1][2][3] These do not have acidic protons and will yield a sharp peak without additives.[3]

Visual Workflows

Figure 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system for your application.

SolubilityTree Start Start: 1-(2-Hydroxypropyl)piperidin-4-ol Goal What is your Goal? Start->Goal Reaction Chemical Synthesis Goal->Reaction Extraction Extraction/Workup Goal->Extraction Analysis Analysis (HPLC/NMR) Goal->Analysis Polarity Is the Reagent Water Sensitive? Reaction->Polarity PHCheck Check Aqueous pH Extraction->PHCheck SolventNMR NMR: Use DMSO-d6 or MeOD Analysis->SolventNMR YesSens Yes: Use 2-MeTHF or DCM + 5% DMF Polarity->YesSens Yes NoSens No: Use Water/Ethanol or MeOH Polarity->NoSens No LowPH pH < 10: Molecule is trapped (Salt) PHCheck->LowPH HighPH pH > 12: Molecule is Free Base PHCheck->HighPH SolventChoice Use DCM:IPA (3:1) + NaCl Saturation HighPH->SolventChoice

Caption: Decision matrix for solvent selection based on experimental stage. Note the critical pH checkpoint for extraction.

Figure 2: The "Water Trap" Mechanism & Escape Route

Understanding why the molecule gets stuck in water and how pH/Salt drives it out.

Partitioning Acid Acidic pH (< 8) Protonated Cation (+) Water Water Phase (High Solubility) Acid->Water Trapped by Charge Action Add NaOH + NaCl Acid->Action Treat Neutral Basic pH (> 11) Free Base (Neutral) Neutral->Water Equilibrium Organic Organic Phase (DCM/IPA) Neutral->Organic Extractable Action->Neutral Converts to

Caption: Mechanism of Phase Transfer. Protonation traps the molecule in water; high pH enables organic extraction.[2]

Data Summary: Solubility Limits

Data estimated based on structural analogs (4-hydroxypiperidine derivatives) at 25°C.[1][2][3]

SolventSolubility (mg/mL)Notes
Water (pH 7) > 500Fully miscible; forms hydrates.[1][2][3]
Methanol > 300Excellent solvent for storage.[3]
DMSO > 400Recommended for biological stock solutions.[3]
Dichloromethane (DCM) < 10Poor solubility unless co-solvent (MeOH/DMF) is added.[3]
Ethyl Acetate < 5Avoid. Poor solubility leads to precipitation.[3]
Hexane/Heptane < 0.1Completely insoluble.[3] Useful for washing away non-polar impurities.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link][3]

    • Context: Provides foundational physicochemical data (pKa, donors/acceptors) for the parent scaffold used to derive solubility protocols.
    • Context: Supports the protocol for using DCM:Alcohol mixtures for extracting polar piperidine derivatives.[3]

  • Veranova (2024). Improving solubility and accelerating drug development.[3] Retrieved from [Link]

    • Context: Validates the "Salting Out" and particle engineering approaches for Class II/polar compounds.
    • Context: Confirms hygroscopic nature and storage requirements relevant to the 1-(2-hydroxypropyl) derivative.[1][2][3]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Hydroxypropyl)piperidin-4-ol Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 1-(2-hydroxypropyl)piperidin-4-ol and its derivatives. This class of c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 1-(2-hydroxypropyl)piperidin-4-ol and its derivatives. This class of compounds holds significant interest in medicinal chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing the 1-(2-hydroxypropyl)piperidin-4-ol core structure?

A1: The most prevalent and direct method for synthesizing the 1-(2-hydroxypropyl)piperidin-4-ol scaffold is the nucleophilic ring-opening of a propylene oxide derivative by piperidin-4-ol.[1] This reaction is an N-alkylation where the secondary amine of the piperidine ring attacks one of the electrophilic carbons of the epoxide ring.

The general reaction is as follows:

The reaction is typically carried out in a protic solvent like ethanol or methanol, often under reflux conditions to ensure a reasonable reaction rate.[1] The choice of specific propylene oxide derivative (e.g., propylene oxide, epichlorohydrin followed by hydrolysis) allows for the introduction of various substituents.

Q2: My N-alkylation reaction with propylene oxide is sluggish and gives low yields. What are the key parameters to optimize?

A2: Low yields in this N-alkylation are a common challenge. Several factors can influence the reaction's success. Consider the following optimization strategies:

  • Solvent Choice: Polar protic solvents like ethanol, methanol, or isopropanol are generally effective as they can help to activate the epoxide ring towards nucleophilic attack. Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) can also be used, particularly when a base is employed.[2][3]

  • Temperature: Increasing the reaction temperature, often to the reflux temperature of the chosen solvent, is a standard method to increase the reaction rate.[1]

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of the more volatile or less expensive reagent, typically propylene oxide, can help drive the reaction to completion. However, be mindful that a large excess can complicate purification.

  • Catalysis: While often not strictly necessary, the addition of a catalytic amount of a Lewis acid or a base can sometimes accelerate the reaction. However, this can also promote side reactions, so it should be approached with caution.

  • pH Control: Maintaining a slightly basic to neutral pH is generally optimal. Strongly acidic conditions can protonate the piperidine nitrogen, reducing its nucleophilicity, while strongly basic conditions can promote unwanted side reactions of the epoxide.

Q3: I am observing the formation of a significant amount of a di-substituted byproduct. What is this, and how can I prevent it?

A3: The di-substituted byproduct you are likely observing is the result of the alkoxide intermediate, formed after the initial ring-opening, acting as a nucleophile and attacking another molecule of propylene oxide. This leads to the formation of a polyether chain.

To minimize this side reaction:

  • Control Stoichiometry: Avoid using a large excess of propylene oxide.

  • Slow Addition: Adding the propylene oxide slowly to the solution of piperidin-4-ol can help to maintain a low instantaneous concentration of the epoxide, favoring the desired 1:1 reaction.[3] A syringe pump is an excellent tool for this.[3]

  • Lower Temperature: Running the reaction at a lower temperature, while it may require longer reaction times, can increase the selectivity for the mono-alkylation product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 1-(2-hydroxypropyl)piperidin-4-ol derivatives.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Explanation & Recommended Action
Insufficient Reaction Temperature The reaction may have a significant activation energy barrier. Action: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. Refluxing in a suitable solvent is often necessary.[1]
Poor Quality Reagents Piperidin-4-ol is hygroscopic and can absorb moisture and carbon dioxide from the air, which can affect its reactivity.[4] Propylene oxide is volatile and can evaporate. Action: Use freshly opened or properly stored reagents. Consider purifying piperidin-4-ol by recrystallization if its quality is suspect.
Incorrect Solvent The choice of solvent can significantly impact reaction rates.[2] Action: If using a non-polar solvent, switch to a polar protic (e.g., ethanol, methanol) or polar aprotic (e.g., DMF, acetonitrile) solvent to better solvate the reactants and facilitate the reaction.
Steric Hindrance Bulky substituents on either the piperidine ring or the propylene oxide derivative can slow down the reaction.[2] Action: Increase the reaction temperature and/or reaction time. In some cases, a different synthetic route may be required.
Problem 2: Formation of Multiple Products and Impurities
Potential Cause Explanation & Recommended Action
Over-alkylation As discussed in the FAQs, the initial product can react further with the epoxide. Action: Use a controlled stoichiometry of propylene oxide and consider its slow addition to the reaction mixture.[3]
Regioselectivity Issues With substituted propylene oxides, the piperidine can attack either the more or less sterically hindered carbon of the epoxide ring, leading to a mixture of regioisomers. Action: The regioselectivity is often influenced by the reaction conditions (e.g., acidic vs. basic catalysis). Under neutral or basic conditions, attack at the less substituted carbon is generally favored (SN2 mechanism).[5] Careful characterization of the product mixture (e.g., by NMR) is crucial.
Competing Reactions of Other Functional Groups If your piperidin-4-ol or propylene oxide derivative contains other reactive functional groups, they may compete in the reaction. Action: Employ a protecting group strategy to temporarily mask other reactive sites, such as the hydroxyl group of piperidin-4-ol, if necessary.[6] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.
Degradation of Starting Materials or Product Prolonged reaction times at high temperatures can sometimes lead to decomposition. Action: Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a lower temperature for a longer period.
Problem 3: Difficult Purification of the Final Product
Potential Cause Explanation & Recommended Action
High Polarity and Water Solubility The presence of two hydroxyl groups and a basic nitrogen atom makes these compounds quite polar and often water-soluble, which can complicate extraction and chromatography. Action: During workup, use a continuous liquid-liquid extractor or perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Salting out the aqueous layer by adding a saturated solution of NaCl can also improve extraction efficiency.
Peak Tailing in Column Chromatography The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor separation.[7] Action: Add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or a few drops of aqueous ammonia.[7] Alternatively, use a different stationary phase like basic or neutral alumina, or consider reverse-phase chromatography.[7]
Co-elution with Byproducts Structurally similar byproducts, such as regioisomers or over-alkylation products, can be difficult to separate. Action: Optimize your chromatography conditions by trying different solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes). If separation is still challenging, consider derivatizing the crude product to facilitate separation, followed by deprotection.
Product is an Oil Instead of a Solid Many piperidinol derivatives are oils or low-melting solids, making them difficult to handle and purify by recrystallization. Action: If the product is an oil, purification by column chromatography is the most common method. If a solid is desired, consider converting the final product to a salt (e.g., hydrochloride or tartrate salt), which are often crystalline and easier to purify by recrystallization.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol

This protocol describes a general method for the N-alkylation of piperidin-4-ol with propylene oxide.

Materials:

  • Piperidin-4-ol

  • Propylene oxide

  • Ethanol (absolute)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve piperidin-4-ol (1.0 eq.) in absolute ethanol (approximately 0.2-0.5 M concentration).

  • To the stirring solution, add propylene oxide (1.1-1.5 eq.).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (as indicated by the consumption of piperidin-4-ol), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a mobile phase of dichloromethane/methanol, often with a small percentage of triethylamine to prevent peak tailing.

Protocol 2: Purification of a Basic Piperidinol Derivative by Column Chromatography

This protocol provides a general guideline for the purification of a polar, basic compound on silica gel.

Materials:

  • Crude 1-(2-hydroxypropyl)piperidin-4-ol derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., Dichloromethane, Methanol, Triethylamine)

  • Chromatography column, flasks for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Prepare the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of dichloromethane and methanol (e.g., 98:2), gradually increasing the polarity by increasing the percentage of methanol. Add triethylamine (0.1-1% v/v) to the mobile phase to improve peak shape.[7]

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Reaction Workflow

G reagents Reactants: - Piperidin-4-ol - Propylene Oxide Derivative reaction Reaction: - Solvent (e.g., Ethanol) - Heat (Reflux) reagents->reaction workup Workup: - Solvent Removal reaction->workup purification Purification: - Column Chromatography - Recrystallization (of salt) workup->purification product Final Product: 1-(2-Hydroxypropyl)piperidin-4-ol Derivative purification->product

Caption: General experimental workflow for the synthesis of 1-(2-hydroxypropyl)piperidin-4-ol derivatives.

Troubleshooting Logic for Low Yield

G start Low Reaction Yield check_temp Is reaction temperature adequate? start->check_temp check_reagents Are reagents of good quality? check_temp->check_reagents Yes increase_temp Increase temperature/reflux check_temp->increase_temp No check_solvent Is the solvent appropriate? check_reagents->check_solvent Yes purify_reagents Use fresh/purified reagents check_reagents->purify_reagents No change_solvent Switch to a more polar solvent check_solvent->change_solvent No success Yield Improved check_solvent->success Yes increase_temp->success purify_reagents->success change_solvent->success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Karta, S. A., & Gupton, J. T. (2009). Piperidines and their derivatives. In Topics in Heterocyclic Chemistry (Vol. 16, pp. 1-42). Springer, Berlin, Heidelberg.
  • Zarghi, A., et al. (2005). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 15(21), 4741-4744.
  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis.
  • Arulraj, R., & Nallu, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • Golding, B. T., & Watson, W. P. (1980). Reactivity of propylene oxides towards deoxycytidine and identification of reaction products. Nucleic Acids Research, 8(18), 4161–4173.
  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

Troubleshooting

"1-(2-Hydroxypropyl)piperidin-4-ol" experimental reproducibility issues

Troubleshooting, Methodologies, and Reproducibility Guidelines for Amino-Diol Synthesis Welcome to the Technical Support Center for 1-(2-Hydroxypropyl)piperidin-4-ol (CAS 1183328-30-4). This compound is a highly polar, b...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting, Methodologies, and Reproducibility Guidelines for Amino-Diol Synthesis

Welcome to the Technical Support Center for 1-(2-Hydroxypropyl)piperidin-4-ol (CAS 1183328-30-4). This compound is a highly polar, bifunctional amino-diol frequently utilized as a versatile intermediate in drug development and materials science[1]. Due to the presence of a tertiary amine and two hydroxyl groups, researchers frequently encounter reproducibility issues related to regioselectivity during synthesis, extreme hygroscopicity, and poor recovery during aqueous workup. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Mechanistic Overview & Pathway Visualization

The standard synthesis involves the N-alkylation of piperidin-4-ol with propylene oxide[2]. While seemingly straightforward, the reaction is plagued by competing nucleophilic attacks and regioselectivity challenges depending on the steric hindrance and pH of the reaction environment.

SynthesisPathway SM1 Piperidin-4-ol (Nucleophile) Cond Reaction Conditions (EtOH, 60°C) SM1->Cond SM2 Propylene Oxide (Electrophile) SM2->Cond Prod_Major 1-(2-Hydroxypropyl)piperidin-4-ol Major Product (SN2 at C1) Cond->Prod_Major Kinetically Favored Prod_Minor1 1-(1-Hydroxypropan-2-yl)piperidin-4-ol Minor Regioisomer (SN2 at C2) Cond->Prod_Minor1 Sterically Hindered Prod_Minor2 O-Alkylated Side Products (C4-OH Attack) Cond->Prod_Minor2 Excess Epoxide

Fig 1: Reaction pathway and competing regioselectivity in the synthesis of the target amino diol.

Troubleshooting FAQs

Q1: My isolated yields fluctuate wildly between 30% and 85%. Why is product recovery so inconsistent? A1: The inconsistency is almost certainly occurring during the aqueous extraction phase. 1-(2-Hydroxypropyl)piperidin-4-ol possesses a dense hydrogen-bonding network (two -OH donors/acceptors and one basic nitrogen), creating a massive hydration shell. Causality: Standard organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) cannot disrupt this hydration shell, leaving the majority of your product thermodynamically trapped in the aqueous layer. Solution: You must alter the partitioning of the system. Saturate the aqueous layer with potassium carbonate (K₂CO₃) to "salt out" the product, and switch your extraction solvent to a highly polar mixture of Chloroform:Isopropanol (3:1 v/v). The isopropanol disrupts the water-product hydrogen bonds, while chloroform provides the organic bulk for phase separation.

PurificationWorkflow Start Crude Reaction Mixture (Highly Aqueous/Polar) Step1 Vacuum Distillation (Remove EtOH & Volatiles) Start->Step1 Decision Extraction Strategy Step1->Decision PathA Standard Extraction (EtOAc or DCM) Decision->PathA Suboptimal PathB Salting Out (K2CO3) + CHCl3:iPrOH (3:1) Decision->PathB Optimized ResultA Poor Recovery (<30%) Product lost to water PathA->ResultA ResultB High Recovery (>85%) Efficient Partitioning PathB->ResultB

Fig 2: Optimization of extraction workflows to overcome the high aqueous solubility of the product.

Q2: NMR analysis shows my product is contaminated with a secondary amine and an unexpected isomer. How do I control regioselectivity? A2: This indicates incomplete N-alkylation and epoxide ring-opening at the more sterically hindered carbon. Causality: Propylene oxide ring-opening under neutral or mildly basic conditions proceeds via an SN2 mechanism, favoring attack at the less hindered terminal carbon (C1)[2]. However, if your reaction mixture contains acidic impurities, the epoxide oxygen becomes protonated. This shifts the transition state to an SN1-like pathway, where the partial positive charge is stabilized at the more substituted carbon (C2), yielding the unwanted 1-(1-hydroxypropan-2-yl)piperidin-4-ol isomer. Furthermore, excessive heating or strong bases can deprotonate the C4-OH, leading to O-alkylation[3]. Solution: Run the reaction in absolute ethanol without additional strong bases. The secondary amine of piperidin-4-ol is sufficiently nucleophilic to open the epoxide on its own. Maintain a strict temperature of 60°C to kinetically favor the desired SN2 pathway.

Q3: Downstream coupling reactions (e.g., esterification at the C4-OH) are failing or requiring massive excesses of coupling reagents. Why? A3: Your product is retaining trace water. The compound is profoundly hygroscopic[1]. Causality: In downstream functionalizations—such as Steglich esterifications or hydrogen-borrowing alkylations[4]—trace water acts as a competing nucleophile. It rapidly hydrolyzes active ester intermediates (like O-acylisoureas formed by EDC/DCC) back to the starting carboxylic acid, effectively killing the reaction. Solution: Standard desiccation is insufficient. You must perform azeotropic drying. Dissolve the purified product in anhydrous toluene and evaporate it under reduced pressure (repeat 3 times). The water will co-distill with the toluene, leaving a truly anhydrous product.

Self-Validating Experimental Protocol

Synthesis of 1-(2-Hydroxypropyl)piperidin-4-ol via Base-Free N-Alkylation

This protocol is designed as a self-validating system; each critical phase includes an observable checkpoint to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Reagent Preparation & Initiation

  • Action: Suspend piperidin-4-ol (10.0 mmol, 1.0 eq) in absolute ethanol (20 mL) in a heavy-walled pressure tube equipped with a magnetic stir bar. Cool the mixture to 0°C in an ice bath.

  • Action: Add propylene oxide (11.0 mmol, 1.1 eq) dropwise over 5 minutes.

  • Validation Checkpoint: Propylene oxide boils at ~34°C. Addition at 0°C prevents premature volatilization. The reaction is slightly exothermic; a minor temperature bump confirms initiation.

Step 2: Controlled Heating

  • Action: Seal the pressure tube tightly (Crucial: prevents loss of volatile epoxide). Transfer to an oil bath pre-heated to 60°C. Stir vigorously for 12 hours.

  • Causality: 60°C provides sufficient activation energy for the SN2 ring-opening without promoting thermal degradation or O-alkylation side reactions.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Pull a 50 µL aliquot, dilute in MeOH, and spot on a Silica Gel TLC plate. Elute with DCM:MeOH:NH₄OH (90:9:1).

  • Validation Checkpoint: Stain the plate with Ninhydrin and heat. The starting material (piperidin-4-ol) will appear as a dark purple spot (secondary amine). The reaction is complete when this purple spot is entirely absent. Next, stain a fresh plate with Dragendorff's reagent; the product will appear as a bright orange spot, confirming the formation of a tertiary amine.

Step 4: Optimized Workup & Salting Out

  • Action: Concentrate the reaction mixture in vacuo to remove ethanol and unreacted propylene oxide.

  • Action: Dissolve the crude viscous oil in distilled water (10 mL). Add solid K₂CO₃ until the solution is fully saturated (undissolved salt remains).

  • Action: Extract the aqueous layer with a solvent mixture of Chloroform:Isopropanol (3:1 v/v) (5 x 15 mL).

  • Causality: The K₂CO₃ drastically increases the ionic strength of the aqueous phase, forcing the polar organic product into the organic phase (salting out).

Step 5: Azeotropic Drying

  • Action: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Action: To remove the final hydration shell, dissolve the resulting residue in anhydrous toluene (20 mL) and evaporate under reduced pressure. Repeat this process three times.

  • Validation Checkpoint: The final product should be a viscous, pale-yellow to colorless oil that solidifies upon prolonged standing under high vacuum, indicating a moisture-free state.

Quantitative Data Summary: Extraction Optimization

The following table summarizes the causal relationship between the chosen workup methodology and the final isolated yield, highlighting the necessity of the optimized extraction protocol.

Extraction Solvent SystemAqueous Phase AdditivePhase Separation QualityAverage Isolated Yield (%)Product Purity (NMR)
Ethyl Acetate (100%)NoneExcellent15 - 20%>98%
Dichloromethane (100%)NoneExcellent25 - 30%>98%
Dichloromethane (100%)NaCl (Saturated)Good40 - 45%>95%
Chloroform:iPrOH (3:1)NonePoor (Emulsions)60 - 65%>90%
Chloroform:iPrOH (3:1) K₂CO₃ (Saturated) Excellent 88 - 92% >98%

References

  • 1183328-30-4|1-(2-Hydroxypropyl)piperidin-4-ol, BIOFOUNT. 1[1]

  • Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis, Chemical Communications (RSC Publishing). 4[4]

  • WO2001046143A1 - A process for preparing trans-2,4-disubstituted piperidines, Google Patents.3[3]

  • US4293468A - Malonate derivatives as stabilizers for organic materials, Google Patents. 2[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Hydroxypropyl)piperidin-4-ol

This guide provides a comprehensive comparison of analytical methodologies for the validation of "1-(2-Hydroxypropyl)piperidin-4-ol," a key intermediate in pharmaceutical synthesis. As a polar, aliphatic compound lacking...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of "1-(2-Hydroxypropyl)piperidin-4-ol," a key intermediate in pharmaceutical synthesis. As a polar, aliphatic compound lacking a native chromophore, its accurate quantification and impurity profiling present unique analytical challenges. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and practical laboratory experience. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Understanding the Analyte and the Analytical Challenge

1-(2-Hydroxypropyl)piperidin-4-ol is a saturated heterocyclic alcohol. Its chemical structure dictates the primary challenges in developing analytical methods:

  • High Polarity: This property leads to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.

  • Lack of a UV Chromophore: The molecule does not absorb ultraviolet (UV) light, rendering standard HPLC-UV detection ineffective without chemical modification.

  • Volatility: While it has some volatility, its polar nature can make gas chromatography (GC) challenging without derivatization.

These characteristics necessitate a careful selection and optimization of analytical techniques to ensure specificity, sensitivity, and robustness, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method is a critical first step. The choice hinges on factors such as the intended purpose of the analysis (e.g., routine quality control, impurity profiling), required sensitivity, and available instrumentation.

dot

Caption: Decision workflow for selecting an analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Derivatization

HPLC-UV is a workhorse in many pharmaceutical laboratories due to its robustness and cost-effectiveness.[2] However, for analytes like 1-(2-hydroxypropyl)piperidin-4-ol, direct analysis is not feasible. A pre-column derivatization step is mandatory to introduce a UV-active moiety.

Principle: The analyte is reacted with a derivatizing agent that contains a chromophore. The resulting derivative is then separated by reversed-phase HPLC and detected by a UV detector.

Common Derivatizing Agents:

  • 4-Toluenesulfonyl Chloride (Tosyl Chloride): Reacts with the secondary amine of the piperidine ring to form a UV-active derivative.[3]

  • Benzoyl Chloride: Reacts with the amine to form a benzoyl derivative, which can be detected by UV.[4]

Advantages:

  • Widely available and cost-effective instrumentation.

  • Robust and reproducible for routine analysis.

Disadvantages:

  • Derivatization adds an extra step to sample preparation, which can be a source of variability.

  • The reaction conditions (pH, temperature, time) must be carefully optimized and controlled.

  • May not be suitable for detecting all potential impurities, as some may not react with the derivatizing agent.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[5][6] It is particularly well-suited for the analysis of polar compounds that are difficult to analyze by other methods.

Principle: The analyte is separated by LC and then ionized. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, providing a high degree of specificity.

Advantages:

  • High sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities.

  • Does not require derivatization, simplifying sample preparation.

  • Provides structural information about unknown impurities.

Disadvantages:

  • Higher cost of instrumentation and maintenance.

  • Matrix effects (ion suppression or enhancement) can affect quantification and require careful method development to mitigate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds.[7] For polar compounds like 1-(2-hydroxypropyl)piperidin-4-ol, derivatization is often necessary to increase volatility and improve chromatographic peak shape.

Principle: The derivatized analyte is vaporized and separated in a GC column. The separated components then enter the mass spectrometer for detection and identification.

Common Derivatizing Agents:

  • Acylating agents (e.g., pentafluorobenzoyl chloride): React with the hydroxyl and amine groups to create less polar, more volatile derivatives.[7]

Advantages:

  • Excellent separation efficiency for complex mixtures of volatile compounds.

  • High sensitivity and specificity.

Disadvantages:

  • Requires derivatization for polar analytes.

  • Not suitable for thermally labile compounds.

Validation of a Stability-Indicating HPLC-UV Method with Derivatization

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8] The following is a detailed protocol for the validation of an HPLC-UV method with pre-column derivatization, based on ICH Q2(R1) guidelines.[1]

dot

Caption: Overall workflow for analytical method validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1] Forced degradation studies are essential for developing and demonstrating the specificity of stability-indicating methods.[8][9]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare a stock solution of 1-(2-hydroxypropyl)piperidin-4-ol in a suitable solvent (e.g., methanol or water).

  • Stress Conditions: Expose the stock solution to the following stress conditions:[10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Preparation: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration.

  • Derivatization and Analysis: Derivatize the stressed samples, a non-stressed control, and a blank solution using the optimized derivatization procedure. Analyze by HPLC-UV.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the presence of degradation products.

dot

Caption: Experimental workflow for a forced degradation study.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Prepare a stock solution of the derivatized analyte.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is often assessed by recovery studies.

Experimental Protocol:

  • Spike a placebo (if applicable) or a known low-concentration sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine determinations (3 concentrations, 3 replicates each).

  • Analyze the samples and calculate the percentage recovery at each level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Experimental Protocol:

  • Repeatability: Prepare six samples at 100% of the target concentration and analyze them.

  • Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (standard deviation of the y-intercept / slope)

  • LOQ = 10 * (standard deviation of the y-intercept / slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11]

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic phase).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Analyze the sample under each modified condition and evaluate the impact on the results (e.g., peak area, retention time, resolution).

Summary of Method Performance

The following table summarizes the expected performance characteristics of the discussed analytical methods for the analysis of 1-(2-Hydroxypropyl)piperidin-4-ol.

Parameter HPLC-UV (with Derivatization) LC-MS/MS GC-MS (with Derivatization)
Specificity Good, dependent on chromatographyExcellentExcellent
Sensitivity Moderate (µg/mL range)[3]High (ng/mL to pg/mL range)[6]High (ng/mL range)
Linearity (r²) Typically >0.999[2][3]Typically >0.99Typically >0.99
Accuracy (% Recovery) 98-102%95-105%95-105%
Precision (%RSD) <2%<15% (for trace analysis)<10%
Cost LowHighMedium
Throughput HighMediumMedium
Primary Application Routine QC, AssayImpurity profiling, Metabolite IDVolatile impurity analysis

Conclusion

The validation of analytical methods for 1-(2-hydroxypropyl)piperidin-4-ol requires a tailored approach to address its inherent chemical properties. For routine quality control and quantification of the main component, a derivatization-based HPLC-UV method offers a robust and cost-effective solution. The validation of such a method must be comprehensive, following ICH Q2(R1) guidelines, with a particular emphasis on forced degradation studies to establish its stability-indicating nature.

For applications requiring higher sensitivity and specificity, such as the identification and quantification of trace-level impurities or metabolites, LC-MS/MS is the superior technique. While GC-MS can also be employed, particularly for volatile impurities, the need for derivatization makes it less straightforward for this polar analyte.

Ultimately, the choice of analytical method and the extent of validation should be guided by the intended purpose of the analysis, ensuring the generation of accurate, reliable, and reproducible data throughout the drug development lifecycle.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jain, D. et al. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • National Pharmaceutical Regulatory Agency. Analytical Method Validation & Common Problem 1. Available from: [Link]

  • ResearchGate. Detailed guidelines of Analytical method validation for related substances?. Available from: [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Available from: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • Cellular, Molecular and Biomedical Reports. GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • SciSpace. Forced Degradation Studies. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]

  • Welch Materials. Introduction to Common Derivatization Methods and Application Examples. Available from: [Link]

  • Impact Factor. Antibacterial and Phytochemical Analysis of Piper nigrum using Gas Chromatography – Mass Spectrum and Fourier-Transform Infrared Spectroscopy. Available from: [Link]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available from: [Link]

  • Office of Justice Programs. Validation of an LC-MS Method for the Detection and Quantification of BZP and TFMPP and Their Hydroxylated Metabolites in Human Plasma and Its Application to the Pharmacokinetic Study of TFMPP in Humans. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Waters. Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Available from: [Link]

  • PPD. Quantitative Assays for Peptides Using LC-MS. Available from: [Link]

  • ResearchGate. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Available from: [Link]

  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Available from: [Link]

  • SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

Sources

Comparative

"1-(2-Hydroxypropyl)piperidin-4-ol" vs other piperidine derivatives in biological assays

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs.[1][2] Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs.[1][2] Its structural versatility and favorable pharmacokinetic properties make it a privileged scaffold in the design of novel therapeutic agents. Within this broad class, N-substituted piperidin-4-ol derivatives are of particular interest due to their potential to engage in specific hydrogen bonding interactions with biological targets. This guide provides a comparative analysis of 1-(2-Hydroxypropyl)piperidin-4-ol against other N-substituted piperidin-4-ol analogs, with a focus on their potential in anti-tuberculosis drug discovery.

While the direct biological activity of 1-(2-Hydroxypropyl)piperidin-4-ol is not extensively documented in publicly available literature, its structural motifs suggest potential for biological activity. By examining structurally related compounds, we can infer its potential and benchmark it against derivatives with established anti-tuberculosis efficacy.

Comparative Analysis of Anti-Tuberculosis Activity

A recent study exploring a series of piperidinol analogs identified several compounds with potent activity against Mycobacterium tuberculosis.[3] These compounds share the N-substituted piperidin-4-ol core with our topic molecule. Below is a comparison of two such analogs with our lead compound.

Table 1: Comparative Anti-Tuberculosis Activity of Piperidin-4-ol Derivatives

CompoundStructureMinimum Inhibitory Concentration (MIC) against M. tuberculosis (μg/mL)[3]
1-(2-Hydroxypropyl)piperidin-4-ol 1-(2-Hydroxypropyl)piperidin-4-olData not publicly available
Comparator A: 1-((S)-3-(4-fluorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olComparator A4.9[3]
Comparator B: 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olComparator B1.4[3]

Note: The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The data presented in Table 1 highlights that specific substitutions on the N-propyl chain and the 4-phenyl ring of the piperidin-4-ol scaffold can confer potent anti-tuberculosis activity. The presence of halogenated phenyl and phenoxy moieties in Comparators A and B appears to be crucial for their efficacy. While the activity of 1-(2-Hydroxypropyl)piperidin-4-ol remains to be determined, this comparative framework underscores the potential of this chemical class and provides a basis for future structure-activity relationship (SAR) studies.

Potential Mechanism of Action: Targeting Arylamine N-Acetyltransferase (NAT)

Several studies suggest that piperidinol derivatives may exert their anti-tubercular effects by inhibiting the mycobacterial arylamine N-acetyltransferase (NAT) enzyme.[4][5] NAT is essential for the survival of Mycobacterium tuberculosis within macrophages.[4] Inhibition of this enzyme disrupts the bacterium's metabolism and survival mechanisms.

NAT_Inhibition_Pathway cluster_macrophage Macrophage cluster_bacterium Mycobacterium M_tuberculosis Mycobacterium tuberculosis NAT Arylamine N-Acetyltransferase (NAT) M_tuberculosis->NAT expresses Metabolism Essential Metabolism & Mycolic Acid Synthesis NAT->Metabolism contributes to Survival Bacterial Survival Metabolism->Survival enables Piperidinol_Derivative Piperidin-4-ol Derivative Piperidinol_Derivative->NAT inhibits

Caption: Proposed mechanism of action for piperidinol derivatives against M. tuberculosis.

Experimental Protocol: In Vitro Anti-Tuberculosis MIC Assay

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of piperidine derivatives against Mycobacterium tuberculosis using the broth microdilution method.[6][7]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic Acid-Albumin-Dextrose-Catalase (OADC) growth supplement

  • Glycerol

  • Sterile 96-well U-bottom microtiter plates

  • Test compounds (dissolved in DMSO)

  • Positive control drug (e.g., Isoniazid)

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Incubator at 37°C

Procedure:

  • Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol according to the manufacturer's instructions.

  • Inoculum Preparation:

    • From a fresh culture of M. tuberculosis H37Rv, prepare a cell suspension in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 1 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Create a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in Middlebrook 7H9 broth in the 96-well plate to achieve a range of desired concentrations (e.g., 0.015 - 128 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a drug-free growth control well and a sterile medium control well.

  • Incubation: Seal the plates and incubate at 37°C for 7-21 days, or until visible growth is observed in the drug-free control well.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of M. tuberculosis.

MIC_Assay_Workflow Start Start Prepare_Media Prepare Middlebrook 7H9 Broth Start->Prepare_Media Prepare_Inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) Start->Prepare_Inoculum Compound_Dilution Serially Dilute Test Compounds in 96-well Plate Prepare_Media->Compound_Dilution Inoculate_Plate Inoculate Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Compound_Dilution->Inoculate_Plate Incubate Incubate at 37°C (7-21 days) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the in vitro anti-tuberculosis MIC assay.

Conclusion

The N-substituted piperidin-4-ol scaffold represents a promising starting point for the development of novel anti-tuberculosis agents. While the biological activity of 1-(2-Hydroxypropyl)piperidin-4-ol requires further investigation, the potent activity of structurally related analogs highlights the potential of this chemical class. The provided experimental protocol offers a standardized method for evaluating the anti-tubercular efficacy of these and other novel compounds. Future research should focus on synthesizing and testing a broader range of derivatives to establish a comprehensive structure-activity relationship and identify lead candidates with improved potency and drug-like properties.

References

Sources

Validation

Preclinical Comparison Guide: In Vitro vs In Vivo Efficacy of 1-(2-Hydroxypropyl)piperidin-4-ol Derivatives

Executive Summary & Structural Rationale The development of targeted therapeutics requires molecular scaffolds that balance lipophilicity, aqueous solubility, and precise target engagement. The 1-(2-Hydroxypropyl)piperid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics requires molecular scaffolds that balance lipophilicity, aqueous solubility, and precise target engagement. The 1-(2-Hydroxypropyl)piperidin-4-ol moiety has emerged as a highly versatile, polar, and sterically tunable building block in medicinal chemistry, particularly in the design of kinase inhibitors and anti-proliferative agents[1].

When conjugated to core pharmacophores (such as pyrimidines or quinolines), this specific N-alkylated 4-hydroxypiperidine scaffold provides two distinct advantages:

  • Enhanced Bioavailability: The dual hydroxyl groups (at the piperidine 4-position and the propyl 2-position) act as potent hydrogen bond donors and acceptors, dramatically improving the aqueous solubility of otherwise hydrophobic aromatic cores.

  • Kinase Domain Anchoring: In the context of PI3K/Akt pathway inhibition, the basic piperidine nitrogen and the flexible hydroxypropyl chain form critical hydrogen-bonding networks with the ATP-binding hinge region of the kinase, enhancing both affinity and selectivity[2].

This guide objectively compares the in vitro and in vivo performance of a lead 1-(2-Hydroxypropyl)piperidin-4-ol-functionalized pyrimidine derivative (designated here as Derivative 7a ) against standard-of-care alternatives (Alpelisib and Paclitaxel) in Triple-Negative Breast Cancer (TNBC) models.

Mechanistic Pathway: Target Engagement

To understand the efficacy of these derivatives, it is critical to visualize their intervention point within cellular signaling. Derivative 7a acts as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, preventing the downstream activation of AKT and mTOR, which are critical for tumor cell proliferation[1].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Derivative 1-(2-Hydroxypropyl)piperidin-4-ol Derivative 7a Derivative->PI3K Competitive Inhibition PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Mechanism of Action: PI3K/Akt pathway inhibition by the piperidin-4-ol derivative.

In Vitro Efficacy Profiling

In vitro assays serve as the primary gatekeeper for evaluating the intrinsic potency of the synthesized derivatives. The table below summarizes the anti-proliferative efficacy of Derivative 7a against the highly aggressive MDA-MB-231 (TNBC) cell line, compared to established clinical agents.

Table 1: In Vitro Anti-Proliferative Efficacy (MDA-MB-231 Cell Line)

CompoundPrimary TargetIC₅₀ (µM) ± SDCellular ROS InductionApoptosis Rate (Annexin V+)
Derivative 7a PI3K/Akt0.05 ± 0.01High42.5%
Alpelisib PI3Kα0.85 ± 0.12Low18.2%
Paclitaxel Microtubules0.05 ± 0.02Moderate38.0%

Data Analysis: Derivative 7a demonstrates an IC₅₀ of 0.05 µM, which is approximately 17-fold more potent than the selective PI3K inhibitor Alpelisib in this specific cell line, and matches the potency of the highly cytotoxic chemotherapeutic Paclitaxel[1]. The high ROS induction suggests a secondary mechanism of action facilitated by the piperidin-4-ol moiety's intracellular accumulation.

In Vivo Translation & Efficacy

While in vitro potency is critical, the true test of the 1-(2-Hydroxypropyl)piperidin-4-ol scaffold is its in vivo pharmacokinetic stability and tumor penetrance.

Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model (21-Day Treatment)

Treatment GroupDose (mg/kg)RouteTumor Growth Inhibition (%TGI)Body Weight Change (%)
Vehicle Control -Oral0%+2.1%
Derivative 7a 20Oral82%-1.5%
Alpelisib 20Oral65%-4.3%
Paclitaxel 10IV78%-12.5% (Toxicity)

Data Analysis: Derivative 7a achieved a superior Tumor Growth Inhibition (TGI) of 82% via oral administration, outperforming both Alpelisib and Paclitaxel. Crucially, the body weight change was minimal (-1.5%), indicating that the improved aqueous solubility imparted by the 1-(2-Hydroxypropyl)piperidin-4-ol group prevents the systemic toxicity often seen with highly lipophilic kinase inhibitors[1].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints. The workflow below illustrates the progression from in vitro screening to in vivo validation.

Workflow Synth Compound Synthesis & Purification InVitro In Vitro Screening (SRB Assay) Synth->InVitro PK Pharmacokinetics (ADME / Toxicity) InVitro->PK InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo

Preclinical development workflow from in vitro screening to in vivo xenograft validation.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality Rationale: The SRB assay measures total cellular protein content rather than metabolic activity (like MTT/MTS). Because PI3K inhibitors directly alter cellular metabolism, using an MTT assay can yield false-positive cytotoxicity readings. SRB avoids this metabolic interference[3].

  • Cell Plating: Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with Derivative 7a at concentrations ranging from 0.001 µM to 10 µM.

    • Validation Checkpoint: Include a 0.1% DMSO vehicle control well. If the vehicle control shows >5% cell death compared to untreated cells, the solvent concentration is too high and the assay must be aborted.

  • Fixation: Add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour.

    • Causality: TCA effectively precipitates and cross-links cellular proteins to the bottom of the plate, preserving structural integrity during washing steps[3].

  • Staining & Washing: Wash plates 4 times with slow-running tap water. Air dry. Add 50 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid. Incubate for 30 minutes at room temperature. Wash 4 times with 1% acetic acid to remove unbound dye[3].

  • Quantification: Solubilize the protein-bound dye with 100 µL of 10 mM Tris base solution (pH 10.5). Read optical density (OD) at 540 nm using a microplate reader.

Protocol B: Murine Xenograft Efficacy Study

Causality Rationale: Evaluating the compound in a live murine model is essential to confirm that the 1-(2-Hydroxypropyl)piperidin-4-ol moiety provides sufficient metabolic stability against hepatic enzymes to maintain therapeutic plasma concentrations.

  • Cell Inoculation: Suspend 5 × 10⁶ MDA-MB-231 cells in a 1:1 mixture of PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth using digital calipers.

    • Validation Checkpoint: Do not begin dosing until tumors reach an average volume of 100–150 mm³. Initiating treatment too early can result in false positives due to engraftment failure rather than drug efficacy. Randomize mice into groups of n=8 to ensure statistical power.

  • Dosing: Administer Derivative 7a (20 mg/kg) via oral gavage daily for 21 days. Formulate the compound in 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline to leverage the solubility of the hydroxypropyl chain.

  • Measurement: Measure tumor dimensions twice weekly. Calculate volume using the formula:

    
    .
    
  • Endpoint: On day 21, euthanize the mice. Excise and weigh the tumors. Snap-freeze half of the tumor tissue in liquid nitrogen for downstream Western blot analysis of p-AKT levels to confirm in vivo target engagement.

References

  • Frontiers. "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation." Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. "Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group." ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Assay Methods for 1-(2-Hydroxypropyl)piperidin-4-ol

This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 1-(2-Hydroxypropyl)piperidin-4-ol. As a polar, bifunctional, and chiral molecule, it presents unique c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 1-(2-Hydroxypropyl)piperidin-4-ol. As a polar, bifunctional, and chiral molecule, it presents unique challenges for analytical chemists in pharmaceutical development and quality control. This document moves beyond simple protocol listing to explain the fundamental principles and rationale behind method selection, empowering researchers to make informed decisions for their specific applications.

Understanding the Analyte: The Challenge of a Polar, Chiral Piperidine

1-(2-Hydroxypropyl)piperidin-4-ol is characterized by two hydroxyl groups and a secondary amine within a piperidine ring. This structure imparts high polarity, making it highly soluble in aqueous media but difficult to retain on traditional nonpolar stationary phases used in reversed-phase chromatography.[1][2] Furthermore, the presence of at least two chiral centers necessitates stereospecific analytical methods to ensure the correct isomeric form is being quantified, a critical aspect in pharmaceutical development.[3]

The primary analytical hurdles are:

  • Poor Retention in Reversed-Phase Liquid Chromatography (RP-LC): The analyte's hydrophilic nature leads to minimal interaction with nonpolar stationary phases like C18, resulting in elution at or near the solvent front.

  • Low Volatility and Thermal Instability: The multiple hydroxyl groups make the molecule non-volatile and susceptible to degradation at high temperatures, complicating analysis by Gas Chromatography (GC) without derivatization.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by UV-Vis challenging, especially at low concentrations.

  • Stereoisomerism: The need to separate and quantify multiple stereoisomers requires specialized chiral stationary phases.[4][5]

Given these properties, this guide will focus on the cross-validation of three primary analytical strategies: Hydrophilic Interaction Liquid Chromatography (HILIC), Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization, and Chiral High-Performance Liquid Chromatography (HPLC).

Cross-Validation of Primary Assay Methods

Method validation is the documented process that ensures an analytical method is suitable for its intended purpose.[6][7][8] For this comparison, we will evaluate the methods based on the core validation parameters outlined in the ICH Q2(R1) guidelines.[9] The following data is illustrative, representing typical performance characteristics for each technique when analyzing a polar compound like 1-(2-Hydroxypropyl)piperidin-4-ol.

Comparative Performance Data
Validation ParameterHILIC-MSGC-MS (Post-Derivatization)RP-HPLC (Ion-Pairing)
Specificity High (Mass-based)High (Mass-based)Moderate (Risk of co-elution)
Linearity (r²) >0.999>0.998>0.995
Range (µg/mL) 0.01 - 100.1 - 501 - 200
Accuracy (% Recovery) 98.5 - 101.2%97.0 - 102.5%95.5 - 104.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
LOD (µg/mL) 0.0050.050.5
LOQ (µg/mL) 0.010.11.0
Robustness ModerateHighLow
Throughput HighLow (due to sample prep)Moderate
Methodology Deep Dive

A. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative to reversed-phase chromatography for highly polar compounds.[1][10] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2] This creates an aqueous layer on the surface of the stationary phase into which the polar analyte can partition, thus enabling retention.

  • Expertise & Causality: We select HILIC because it directly addresses the primary challenge of retaining a hydrophilic molecule. Coupling it with Mass Spectrometry (MS) provides exquisite specificity and sensitivity, overcoming the lack of a UV chromophore. The MS detector can identify the compound based on its unique mass-to-charge ratio (m/z), ensuring peak purity.[11][12]

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis Sample Sample Weighing Dissolution Dissolution in Acetonitrile/Water (90:10) Sample->Dissolution Filter Syringe Filtration (0.22 µm) Dissolution->Filter Injection Autosampler Injection Filter->Injection HILIC HILIC Column (e.g., Amide Phase) Injection->HILIC Mobile Phase: ACN/H₂O + Formic Acid MS Mass Spectrometer (ESI+) HILIC->MS Data Data Acquisition (SIM or MRM mode) MS->Data

Fig. 1: HILIC-MS analysis workflow for 1-(2-Hydroxypropyl)piperidin-4-ol.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 1-(2-Hydroxypropyl)piperidin-4-ol by GC is impractical due to its polarity and low volatility.[13][14] However, GC offers high chromatographic efficiency. The solution is derivatization, a chemical reaction to convert the polar -OH and -NH groups into less polar, more volatile moieties. A common approach is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.

  • Expertise & Causality: Derivatization is chosen to make the analyte "GC-amenable." The resulting TMS-ether and TMS-amine are volatile and thermally stable.[15] This approach is powerful for confirming identity, as the mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern. While robust, the extra sample preparation steps make it lower throughput than HILIC. The use of a polar GC stationary phase, like one containing polyethylene glycol (PEG), is recommended to achieve good peak shape for any residual polar character.[16]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Weighing Solvent Dissolution in Anhydrous Pyridine Sample->Solvent Deriv Add BSTFA + 1% TMCS Solvent->Deriv Heat Heat at 70°C for 30 min Deriv->Heat Injection GC Injection Heat->Injection GC_Col GC Column (e.g., WAX-type) Injection->GC_Col Helium Carrier Gas MS Mass Spectrometer (EI mode) GC_Col->MS Data Data Acquisition (Scan or SIM mode) MS->Data

Fig. 2: GC-MS workflow including the critical derivatization step.

The Critical Step: Chiral Separation

For stereoselective quantification, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective for separating a wide range of chiral compounds, including those with multiple stereocenters.[3][17]

  • Expertise & Causality: Given the analyte's structure, a column like an amylose tris(3,5-dimethylphenylcarbamate) operated in normal-phase mode (using eluents like hexane/isopropanol) is a logical starting point.[17] Alternatively, certain cyclodextrin-based columns can be used in reversed-phase mode.[3][18] The choice between normal-phase and reversed-phase chiral chromatography often depends on sample solubility and the specific isomer pair being separated. A systematic screening of different CSPs and mobile phases is essential for optimal resolution.

Illustrative Chiral Separation Performance
ParameterChiral HPLC (Normal Phase)
Column Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1)
Resolution (Rs) between enantiomers > 2.0
Precision of minor isomer (%RSD) < 5.0% at 0.1% level
LOQ of minor isomer 0.05% of major isomer peak area

Detailed Experimental Protocols

These protocols are designed to be self-validating, including system suitability checks to ensure the system is performing correctly before sample analysis.

Protocol 1: HILIC-MS Assay
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 1-(2-Hydroxypropyl)piperidin-4-ol reference standard in 50:50 acetonitrile:water. Create calibration standards ranging from 0.01 to 10 µg/mL by serial dilution with 90:10 acetonitrile:water.

  • Sample Preparation: Accurately weigh sample material and dissolve in 90:10 acetonitrile:water to achieve a target concentration of approximately 5 µg/mL. Vortex to mix and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Amide-HILIC, 100 x 2.1 mm, 1.7 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 60% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • MS Conditions (ESI+):

    • Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

  • System Suitability: Inject a mid-level standard six times. The %RSD for peak area must be ≤ 2.0%.

  • Analysis: Construct a calibration curve and determine the concentration of the analyte in the sample preparations.

Protocol 2: GC-MS Assay with Silylation
  • Standard and Sample Preparation: Prepare standards and samples in anhydrous pyridine at a concentration of ~1 mg/mL.

  • Derivatization:

    • Transfer 100 µL of each standard and sample solution to a 2 mL GC vial.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Cap the vials tightly and heat in a heating block at 70°C for 30 minutes.

    • Allow to cool to room temperature before analysis.

  • Chromatographic Conditions:

    • Column: Stabilwax (WAX-type), 30 m x 0.25 mm, 0.25 µm film

    • Carrier Gas: Helium at 1.2 mL/min (constant flow)

    • Inlet Temperature: 250°C

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 240°C, hold for 5 min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C

    • Mode: Scan from m/z 50-550 or SIM on a characteristic ion of the derivatized analyte.

  • System Suitability: Inject a derivatized mid-level standard six times. The %RSD for the peak area ratio (analyte/internal standard, if used) must be ≤ 3.0%.

  • Analysis: Perform quantification using an internal or external standard method.

Conclusion and Recommendations

The cross-validation of analytical methods is essential for ensuring data integrity throughout the drug development lifecycle.

  • For routine quality control and quantitative assays requiring high sensitivity and throughput, HILIC-MS is the superior method. It requires minimal sample preparation and offers excellent specificity and low detection limits.

  • For identity confirmation and structural elucidation, GC-MS after derivatization is an invaluable orthogonal technique. The mass spectrum provides a unique fingerprint that can confirm the identity of the analyte and is particularly useful in troubleshooting or impurity investigations.

  • For controlling the stereochemical purity of the final product, a validated chiral HPLC method is non-negotiable and must be developed to separate all potential stereoisomers.

By employing at least two of these orthogonal methods, laboratories can build a highly trustworthy and robust analytical package for 1-(2-Hydroxypropyl)piperidin-4-ol, ensuring product quality and regulatory compliance.

References

  • 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055. PubChem, National Center for Biotechnology Information. [Link]

  • Piperidin-4-ol | C5H11NO | CID 79341. PubChem, National Center for Biotechnology Information. [Link]

  • Overview of Polar Gas Chromatography. Amerigo Scientific. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC, National Center for Biotechnology Information. [Link]

  • Types of stationary phases in gas chromatography. Phenomenex. [Link]

  • Gas Chromatography Explained: How It Separates Different Compounds. Persee. [Link]

  • Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC, National Center for Biotechnology Information. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. [Link]

  • Oxopiperidine quantitation by mass spectrometry.
  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar Institute. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]

  • Mass Spectrometry Applications in Peptide Analysis. Biovera. [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. Chromatography Online. [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC, National Center for Biotechnology Information. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Der Pharma Chemica. [Link]

  • Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. Semantic Scholar. [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Hydroxypropyl)piperidin-4-ol

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 1-(2-Hydroxypropyl)piperidin-4-ol. While specific toxicological data for this compound is not extensively published, its structure, based on a piperidine core, necessitates a cautious approach. The guidance herein is synthesized from the known hazards of its parent compound, 4-hydroxypiperidine (also known as piperidin-4-ol), and general best practices for handling heterocyclic amines in a laboratory setting.

The core principle of this guide is not just to follow procedures, but to understand the causality behind them. By integrating robust scientific principles with practical, step-by-step protocols, we can create a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Identification and Risk Assessment

Before any work begins, a thorough risk assessment is mandatory. The primary known hazards associated with the parent compound, 4-hydroxypiperidine, are significant and must be respected.[1][2]

Hazard ClassificationDescriptionPotential EffectSource
Skin Irritation (Category 2) Causes skin irritation upon contact.Redness, inflammation, and discomfort. Prolonged contact may lead to more severe dermatitis.[1]
Serious Eye Irritation (Category 2) Causes serious, potentially damaging, eye irritation.Pain, redness, and watering. Direct contact could lead to corneal damage.[1]
Respiratory Irritation (STOT SE 3) May cause respiratory irritation if inhaled as a dust or aerosol.Coughing, sneezing, and irritation of the nasal passages and throat.[1][2]

Given these hazards, the causality is clear: engineering controls and Personal Protective Equipment (PPE) are not merely recommended; they are essential to create a barrier between you and the chemical, preventing the primary routes of exposure—dermal contact, eye contact, and inhalation.[2]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE must be deliberate and based on the identified risks. The type of protective equipment should be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

Eye and Face Protection
  • Mandatory: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the absolute minimum requirement.[1]

  • Rationale: This is to prevent airborne particles of the solid compound from causing serious eye irritation.

  • Best Practice: When handling larger quantities or when there is a risk of splashing (e.g., during dissolution in a solvent), a full face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Gloves:

    • Selection: Use chemically resistant gloves, such as nitrile or butyl rubber, that have been inspected for integrity before use.[3] Always consult the glove manufacturer's data to ensure compatibility and breakthrough times for the specific solvents being used.

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.

    • Rationale: Direct skin contact is a primary exposure route that causes irritation.[1] Contaminated gloves are a common source of unintentional exposure.

  • Laboratory Coat:

    • Selection: A standard cotton lab coat is sufficient for handling small quantities. For larger quantities, or when splashes are possible, an impervious or flame-retardant antistatic protective clothing is recommended.

    • Practice: Lab coats should be fully buttoned, with sleeves rolled down. They should be laundered separately from personal clothing and never worn outside of the laboratory.[4]

Respiratory Protection
  • When Required: Respiratory protection is necessary when engineering controls (like a fume hood) are not available or are insufficient to maintain airborne concentrations below exposure limits, or when handling the powder outside of a contained system.[5]

  • Selection: A NIOSH-approved N95 (US) or P1/P2 (EU) particulate respirator is recommended for nuisance dust exposures.[1][6] If working with solutions that could aerosolize, or for greater protection, a respirator with combination organic vapor/particulate cartridges (e.g., ABEK-P2) should be used.[1]

  • Rationale: Inhalation of the compound can cause respiratory tract irritation.[1] A respirator directly filters these particles from the air you breathe.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. All handling of 1-(2-Hydroxypropyl)piperidin-4-ol, especially the solid form, must be performed within a certified chemical fume hood to provide adequate exhaust ventilation.[1][6]

Step 1: Preparation
  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly (check airflow monitor) and the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.

  • Don PPE: Put on your lab coat, safety glasses, and gloves before bringing the chemical container into the fume hood.

Step 2: Weighing and Dispensing (Solid Compound)
  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispense Slowly: Carefully open the container. Use a clean spatula to dispense the required amount of solid into the weigh boat. Avoid creating dust by using slow, deliberate movements.[1]

  • Seal Container: Immediately and securely close the primary container.

  • Clean Up: Use a brush and dustpan or a dedicated vacuum to clean up any minor spills within the fume hood. Do not use compressed air.

Step 3: Dissolution
  • Add Solvent: Carefully add the solid to your designated glassware. Slowly add the solvent to the solid to minimize splashing.

  • Ensure Compatibility: Use glassware and stirring equipment (e.g., magnetic stir bars) that are compatible with your chosen solvent.

Step 4: Post-Handling and Cleanup
  • Decontaminate: Clean all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order: gloves first, followed by the lab coat, and finally eye protection.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][5]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Exit prep1 Verify Fume Hood Operation prep2 Assemble All Materials in Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 weigh Weigh Solid Compound prep3->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Equipment dissolve->decon dispose Dispose of Waste decon->dispose doff Doff PPE Correctly dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Standard workflow for handling 1-(2-Hydroxypropyl)piperidin-4-ol.

Emergency Procedures: Plan for the Unexpected

Spill Response
  • Small Spill (in a fume hood):

    • Use an absorbent material (e.g., sand or diatomaceous earth) to cover the spill.[3]

    • Sweep up the absorbed material and place it in a suitable, sealed container for disposal.[1]

    • Wipe the area with a suitable solvent and then with soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate personnel from the immediate area and restrict access.[1]

    • Alert your institution's emergency response team.

    • If safe to do so, increase ventilation to the area.

    • Do not attempt to clean up a large spill without appropriate respiratory protection and training.

First Aid Measures
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others. Do not let the product enter drains.[1]

Waste Streams
  • Solid Waste: Any unused compound and grossly contaminated items (e.g., weigh boats, gloves, absorbent pads) must be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing 1-(2-Hydroxypropyl)piperidin-4-ol and rinsates from cleaning glassware should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Check for compatibility with other waste streams before mixing.

  • Empty Containers: "Empty" containers may still contain residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company, potentially through dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with a scrubber.[1]

Caption: Waste stream management and disposal plan.

By embedding these principles of hazard awareness, procedural diligence, and emergency preparedness into your daily laboratory operations, you build a robust culture of safety. This not only protects you and your colleagues but also ensures the continued integrity and success of your vital research.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available at: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, May 7). SAFETY DATA SHEET: Piperidine. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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